p5 Ligand for Dnak and DnaJ acetate
Description
BenchChem offers high-quality p5 Ligand for Dnak and DnaJ acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p5 Ligand for Dnak and DnaJ acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H85N15O13S |
|---|---|
Molecular Weight |
1088.3 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C44H81N15O11S.C2H4O2/c1-22(2)17-29(55-34(61)26(45)21-71)36(63)56-30(18-23(3)4)37(64)57-31(19-24(5)6)38(65)58-32(20-60)39(66)52-25(7)41(68)59-16-10-13-33(59)40(67)53-27(11-8-14-50-43(46)47)35(62)54-28(42(69)70)12-9-15-51-44(48)49;1-2(3)4/h22-33,60,71H,8-21,45H2,1-7H3,(H,52,66)(H,53,67)(H,54,62)(H,55,61)(H,56,63)(H,57,64)(H,58,65)(H,69,70)(H4,46,47,50)(H4,48,49,51);1H3,(H,3,4)/t25-,26-,27-,28-,29-,30-,31-,32-,33-;/m0./s1 |
InChI Key |
OKLRJVHZOKFHHC-HNXCXNLTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)N.CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The p5 Ligand as a Probe for DnaK/DnaJ Chaperone Dynamics: A Technical Guide
Abstract
The bacterial DnaK/DnaJ chaperone system, a homolog of the eukaryotic Hsp70/Hsp40 machinery, is a critical component of cellular protein quality control. Its ATP-dependent cycle of substrate binding and release is fundamental to de novo protein folding, refolding of misfolded proteins, and preventing protein aggregation. Understanding the intricate allosteric regulation of this system is paramount for both basic research and the development of novel therapeutics targeting protein misfolding diseases. The synthetic nonapeptide, p5, serves as a high-affinity model substrate, providing a powerful tool to dissect the mechanistic details of the DnaK/DnaJ interaction. This guide offers an in-depth exploration of the p5 ligand's mechanism of action with the DnaK and DnaJ chaperones, clarifies the role of acetate in its formulation, and provides detailed protocols for key biochemical and biophysical assays.
Introduction: The DnaK/DnaJ Chaperone Cycle
The DnaK chaperone system is a highly conserved and essential machinery for maintaining protein homeostasis.[1][2] DnaK, the Hsp70 homolog, possesses two principal domains: a C-terminal Substrate-Binding Domain (SBD) that recognizes and binds unfolded polypeptide chains, and an N-terminal Nucleotide-Binding Domain (NBD) that binds and hydrolyzes ATP.[3] The chaperone's affinity for its substrates is allosterically regulated by the nucleotide bound to the NBD. In its ATP-bound state, DnaK exhibits low affinity and rapid exchange rates for substrates.[4] Conversely, the ADP-bound state is characterized by high affinity and slow substrate exchange.[4]
The transition between these states is regulated by two co-chaperones: DnaJ (Hsp40) and GrpE. DnaJ plays a crucial role in delivering substrate proteins to DnaK and dramatically stimulating DnaK's intrinsically weak ATPase activity.[5][6] This ATP hydrolysis "locks" the substrate into the high-affinity ADP-bound state of DnaK. GrpE functions as a nucleotide exchange factor, promoting the release of ADP and subsequent binding of ATP, which completes the cycle and triggers the release of the substrate, now primed for folding.[5][6]
The p5 Ligand: A High-Affinity Probe for DnaK
The p5 ligand is a synthetic nonapeptide with the sequence Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg (CLLLSAPRR). It corresponds to the primary binding site within the 23-residue presequence of mitochondrial aspartate aminotransferase and has been identified as a high-affinity ligand for both DnaK and DnaJ.[7] Its well-defined structure and high affinity make it an invaluable tool for in vitro studies of the DnaK chaperone cycle.
The Role of Acetate in p5 Ligand Formulation
Commercially available p5 ligand is often supplied as an acetate salt ("p5 Ligand for Dnak and DnaJ acetate"). It is crucial to understand that acetate in this context is a counter-ion, not a mechanistic effector. During solid-phase peptide synthesis, strong acids like trifluoroacetic acid (TFA) are used for cleavage from the resin.[8] As residual TFA can be cytotoxic and interfere with biological assays, it is often exchanged for a more biocompatible counter-ion, such as acetate or hydrochloride.[8][9] Therefore, the "acetate" designation signifies a formulation choice to ensure the peptide's suitability for cellular and in vitro functional studies. While the choice of buffer, including acetate-based buffers, can influence protein-ligand interactions through effects on ionic strength and pH, acetate itself does not have a specific, direct role in the p5-DnaK/DnaJ mechanism of action.[10][11][12][13]
Mechanism of Action: p5 Ligand Interaction with DnaK and DnaJ
The interaction of the p5 ligand with the DnaK/DnaJ system follows the canonical chaperone cycle, providing a model for understanding substrate recognition and processing.
-
Substrate Recognition and Delivery by DnaJ: Unfolded polypeptides, represented here by the p5 ligand, are initially recognized by the DnaJ co-chaperone. DnaJ binds to hydrophobic regions of the substrate.
-
Formation of the Ternary Complex: DnaJ, with its bound p5 ligand, then interacts with ATP-bound DnaK. This forms a transient ternary complex of DnaK-ATP-p5-DnaJ.[6]
-
Stimulation of ATP Hydrolysis: The J-domain of DnaJ interacts with the NBD of DnaK, allosterically stimulating the hydrolysis of ATP to ADP and inorganic phosphate (Pi).[2][5] This step is critical and significantly accelerates the otherwise slow intrinsic ATPase activity of DnaK.
-
Conformational Change and Substrate Entrapment: ATP hydrolysis induces a significant conformational change in DnaK, closing the "lid" of the SBD over the bound p5 ligand. This traps the p5 ligand in a high-affinity state.
-
Nucleotide Exchange and Substrate Release: The nucleotide exchange factor GrpE facilitates the dissociation of ADP from the NBD. Subsequent binding of a new ATP molecule reverts DnaK to its low-affinity state, leading to the release of the p5 ligand.
The following diagram illustrates the p5 ligand's journey through the DnaK/DnaJ chaperone cycle:
Quantitative Analysis of p5-DnaK Interaction
The binding affinity of the p5 ligand for DnaK has been quantified using various biophysical techniques. These values are essential for designing experiments and interpreting results.
| Ligand/Peptide | DnaK State | Dissociation Constant (Kd) | Experimental Method |
| p5 Ligand | Not Specified | 426 nM (0.426 µM) | Fluorescence Polarization |
| NRLLLTG Peptide | ADP-bound | 1.64 µM | Fluorescence Anisotropy |
| NRLLLTG Peptide | Not Specified | 1.5 ± 0.3 mM | Isothermal Titration Calorimetry |
Note: The NRLLLTG peptide is another commonly used model substrate for DnaK. The significant difference in Kd values for NRLLLTG between methods may be attributed to the use of a truncated DnaK SBD in the ITC experiment.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to study the p5-DnaK/DnaJ interaction.
Steady-State ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by DnaK and its stimulation by DnaJ and the p5 ligand. An enzyme-coupled system is frequently employed, where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Reaction Buffer: 50 mM HEPES-KOH pH 7.6, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
Enzyme Mix: In reaction buffer, add pyruvate kinase (PK) and lactate dehydrogenase (LDH).
-
Substrate Mix: In reaction buffer, add ATP, phosphoenolpyruvate (PEP), and NADH.
-
Protein Solutions: Prepare stock solutions of DnaK, DnaJ, and p5 ligand in reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the reaction buffer, enzyme mix, and substrate mix.
-
Add DnaK to the desired final concentration.
-
To measure stimulated activity, add DnaJ and/or p5 ligand.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the Beer-Lambert law.
-
Plot the ATPase activity as a function of DnaJ or p5 concentration to determine the extent of stimulation.
-
Fluorescence Polarization/Anisotropy Binding Assay
This technique is used to measure the binding affinity between a fluorescently labeled p5 ligand (e.g., FITC-p5) and DnaK. When the small, fluorescently labeled peptide binds to the much larger DnaK protein, its rotation slows, leading to an increase in fluorescence polarization or anisotropy.
Methodology:
-
Reagent Preparation:
-
Binding Buffer: A suitable buffer such as PBS or HEPES-based buffer with appropriate salt concentrations.
-
Fluorescently Labeled p5: Prepare a stock solution of FITC-p5.
-
DnaK Solution: Prepare a series of dilutions of DnaK in the binding buffer.
-
-
Assay Procedure:
-
In a black, low-binding 96-well plate, add a fixed concentration of FITC-p5 to each well.
-
Add increasing concentrations of DnaK to the wells.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Measure fluorescence polarization or anisotropy using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization/anisotropy as a function of DnaK concentration.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
-
Conclusion
The p5 ligand serves as a robust and reliable tool for investigating the intricate mechanism of the DnaK/DnaJ chaperone system. Its high affinity and well-characterized interactions allow for precise measurements of ATPase activity, binding kinetics, and allosteric regulation. A clear understanding of its formulation, particularly the role of acetate as a biocompatible counter-ion, is essential for accurate and reproducible experimental design. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to utilize the p5 ligand effectively in their exploration of chaperone function and the development of novel therapeutic strategies.
References
-
Influence of Alkylammonium Acetate Buffers on Protein–Ligand Noncovalent Interactions Using Native Mass Spectrometry. ACS Publications. URL: [Link]
-
Influence of Alkylammonium Acetate Buffers on Protein-Ligand Noncovalent Interactions Using Native Mass Spectrometry. PubMed. URL: [Link]
-
Influence of Ammonium Acetate Concentration on Receptor-Ligand Binding Affinities Measured by Native Nano ESI-MS: A Systematic Study. PubMed. URL: [Link]
-
Conformational changes associated with the binding of zinc acetate at the putative active site of XcTcmJ, a cupin from Xanthomonas campestris pv. campestris. National Institutes of Health. URL: [Link]
-
Influence of Ammonium Acetate Concentration on Receptor–Ligand Binding Affinities Measured by Native Nano ESI-MS: A Systematic Study. ACS Publications. URL: [Link]
-
Mechanism of action of antimicrobial peptide P5 truncations against Pseudomonas aeruginosa and Staphylococcus aureus. National Center for Biotechnology Information. URL: [Link]
-
Sodium Acetate Buffer Protocol and preparation. Diagnopal. URL: [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. URL: [Link]
-
Identification of elements of the peptide binding site of DnaK by peptide cross-linking. PubMed. URL: [Link]
-
Top 5 Reasons Your Peptide-Based Assays Fail. GenScript. URL: [Link]
-
Molecular Basis for Interactions of the DnaK Chaperone with Substrates. Cellular Protein Chemistry. URL: [Link]
-
DnaK Chaperone-Mediated Control of Activity of a ς32 Homolog (RpoH) Plays a Major Role in the Heat Shock Response of Agrobacterium tumefaciens. National Center for Biotechnology Information. URL: [Link]
-
Accurate Prediction of DnaK-Peptide Binding via Homology Modelling and Experimental Data. National Center for Biotechnology Information. URL: [Link]
-
MOLECULAR CHAPERONES DNAK AND DNAJ SHARE PREDICTED BINDING SITES ON MOST PROTEINS IN THE E. COLI PROTEOME. National Center for Biotechnology Information. URL: [Link]
-
Mechanism of the targeting action of DnaJ in the DnaK molecular chaperone system. PubMed. URL: [Link]
-
Structural studies on the forward and reverse binding modes of peptides to the chaperone DnaK. University of Portsmouth. URL: [Link]
-
Mutations in the DnaK chaperone affecting interaction with the DnaJ cochaperone. National Center for Biotechnology Information. URL: [Link]
-
Interaction of the DnaK and DnaJ chaperone system with a native substrate, P1 RepA. PubMed. URL: [Link]
-
The solution structure of the bacterial HSP70 chaperone protein domain DnaK(393–507) in complex with the peptide NRLLLTG. National Center for Biotechnology Information. URL: [Link]
-
Structure of DnaK. BioSerendipity. URL: [Link]
-
Molecular Basis for Interactions of the DnaK Chaperone with Substrates. De Gruyter. URL: [Link]
-
Multistep mechanism of substrate binding determines chaperone activity of Hsp70. Cellular Protein Chemistry. URL: [Link]
-
An essential regulatory function of the DnaK chaperone dictates the decision between proliferation and maintenance in Caulobacter crescentus. PLOS Genetics. URL: [Link]
-
Intermediates in allosteric equilibria of DnaK-ATP interactions with substrate peptides. International Union of Crystallography Journals. URL: [Link]
-
Intermediates in allosteric equilibria of DnaK–ATP interactions with substrate peptides. National Center for Biotechnology Information. URL: [Link]
-
Accurate Prediction of DnaK-Peptide Binding via Homology Modelling and Experimental Data. PLOS Computational Biology. URL: [Link]
-
Structural Communication between the E. coli Chaperones DnaK and Hsp90. MDPI. URL: [Link]
-
MOLECULAR CHAPERONES DNAK AND DNAJ SHARE PREDICTED BINDING SITES ON MOST PROTEINS IN THE E. COLI PROTEOME. National Center for Biotechnology Information. URL: [Link]
-
The DnaK Chaperone Uses Different Mechanisms To Promote and Inhibit Replication of Vibrio cholerae Chromosome 2. PubMed Central. URL: [Link]
-
Uncoupling the Hsp90 and DnaK chaperone activities revealed the in vivo relevance of their collaboration in bacteria. National Center for Biotechnology Information. URL: [Link]
Sources
- 1. DnaK Chaperone-Mediated Control of Activity of a ς32 Homolog (RpoH) Plays a Major Role in the Heat Shock Response of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOLECULAR CHAPERONES DNAK AND DNAJ SHARE PREDICTED BINDING SITES ON MOST PROTEINS IN THE E. COLI PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of antimicrobial peptide P5 truncations against Pseudomonas aeruginosa and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 5. Mechanism of the targeting action of DnaJ in the DnaK molecular chaperone system - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Influence of Ammonium Acetate Concentration on Receptor-Ligand Binding Affinities Measured by Native Nano ESI-MS: A Systematic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conformational changes associated with the binding of zinc acetate at the putative active site of XcTcmJ, a cupin from Xanthomonas campestris pv. campestris - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the p5 Peptide's Role in the DnaK Chaperone Cycle
Abstract: The DnaK/DnaJ/GrpE system in bacteria, a homolog of the eukaryotic Hsp70 machinery, is a cornerstone of cellular protein quality control, essential for protein folding and response to stress.[1] Its intricate, ATP-dependent mechanism has been a subject of intense study, both for fundamental biological understanding and as a target for novel antimicrobial agents.[1][2] A critical tool in dissecting this cycle is the p5 peptide, a high-affinity model substrate that allows for precise interrogation of the chaperone's function.[3][4] This guide provides a detailed examination of the DnaK chaperone cycle, focuses on the specific role and application of the p5 peptide, presents quantitative data on these interactions, and furnishes detailed protocols for key biochemical assays.
The Canonical DnaK/DnaJ/GrpE Chaperone Cycle
The DnaK chaperone cycle is a dynamic, ATP-driven process that facilitates the correct folding of substrate proteins. The cycle is tightly regulated by two co-chaperones: DnaJ (Hsp40) and GrpE (a nucleotide exchange factor, NEF).[5] DnaK itself is composed of two primary domains: a C-terminal Substrate-Binding Domain (SBD) and an N-terminal Nucleotide-Binding Domain (NBD).[1] The allosteric communication between these two domains is fundamental to its function.[6] The cycle alternates between two principal conformations:
-
ATP-Bound State : In this "open" conformation, DnaK exhibits low affinity and rapid kinetics for substrate binding and release.[7][8]
-
ADP-Bound State : In this "closed" conformation, DnaK has a high affinity for its substrate, effectively trapping it.[3][7]
The transition between these states is the engine of the chaperone's function. The process begins with the co-chaperone DnaJ identifying and binding to hydrophobic regions of an unfolded or misfolded substrate protein.[5][9] DnaJ then delivers this substrate to the ATP-bound DnaK. The interaction of DnaJ's conserved J-domain with DnaK stimulates its otherwise weak intrinsic ATPase activity by orders of magnitude.[3][9] This hydrolysis of ATP to ADP and inorganic phosphate (Pi) triggers a significant conformational change in DnaK, closing the SBD "lid" and locking the substrate in the high-affinity ADP-bound state.[1][10]
Substrate release is orchestrated by GrpE, the system's NEF.[11][12] GrpE binds to the NBD of the DnaK-ADP-substrate complex and catalyzes the dissociation of ADP.[11][13] The subsequent binding of a new ATP molecule reverts DnaK to its low-affinity, open conformation, releasing the substrate to either attempt refolding or undergo another cycle of binding.[5][8]
The p5 Peptide: A High-Affinity Substrate Probe
To study the intricate mechanics of the DnaK cycle, a defined, high-affinity substrate is invaluable. The p5 peptide serves this purpose perfectly. It is a nonapeptide with the sequence Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg (CLLLSAPRR) , originally derived from the presequence of mitochondrial aspartate aminotransferase.[3][4][14] Its key feature is its well-characterized, tight binding to the SBD of DnaK, making it an exemplary model substrate.[2][14]
The scientific utility of the p5 peptide stems from its ability to predictably engage the chaperone machinery, allowing for precise quantification of distinct steps in the cycle:
-
Probing Substrate Binding : As a canonical substrate, p5 binding to DnaK in the presence of DnaJ robustly stimulates DnaK's ATPase activity.[14] This provides a direct method to measure the allosteric coupling between the SBD and NBD.
-
Measuring Binding and Release Kinetics : When chemically modified with a fluorophore (e.g., FITC-p5 or fp5), the peptide becomes a powerful tool in biophysical assays like fluorescence anisotropy and stopped-flow kinetics.[3][14] These techniques allow for the direct measurement of association and dissociation rate constants, providing deep insight into the chaperone's dynamics.
-
Competitive Inhibition Studies : The p5 peptide can be used as a competitive ligand to investigate the binding of other, more complex or heterogeneous protein substrates to DnaK, or to screen for small molecule inhibitors that target the substrate-binding site.[2]
In essence, p5 acts as a specific key to turn the DnaK engine, allowing researchers to measure the engine's performance under various conditions.
Quantitative Analysis of Chaperone-Ligand Interactions
The use of model substrates like p5 has enabled the precise quantification of the DnaK system's biochemical parameters. These values are critical for building kinetic models of the chaperone cycle and for evaluating the potency of potential inhibitors.
| Interacting Molecules | Parameter | Value | Experimental Context | Reference(s) |
| DnaK, DnaJ | ATPase Stimulation | >1000-fold | DnaJ stimulation of DnaK's basal ATP hydrolysis rate. | [3] |
| DnaK, DnaJ, GrpE | Synergistic ATPase Stim. | ~90-fold | Combined effect of DnaJ and GrpE on DnaK ATPase activity. | [14] |
| DnaK-ADP, fp5 peptide | Dissociation Constant (Kd) | ~150 nM | Affinity of fluorescent p5 for the ADP-bound state of DnaK. | [14] |
| DnaJ, DnaK-ADP-Peptide | Dissociation Constant (Kd) | 0.14 µM | Affinity of DnaJ for the ternary DnaK-ADP-peptide complex. | [15] |
| DnaJ, σ³² (protein substrate) | Dissociation Constant (Kd) | 20 nM | High-affinity interaction of DnaJ with a natural protein substrate. | [3][16] |
| GrpE, DnaK-ADP | Nucleotide Release | ~80,000-fold | Maximal acceleration of ADP release from T. thermophilus DnaK. | [3][17] |
Key Experimental Protocols for Studying the p5-DnaK Interaction
The trustworthiness of scientific claims rests on robust, reproducible methodologies. The following protocols are foundational for investigating the DnaK chaperone system using the p5 peptide.
Protocol 4.1: Steady-State ATPase Activity Assay
Principle: This assay quantifies the rate of ATP hydrolysis by DnaK. The rationale is that substrate (p5) and co-chaperone (DnaJ) binding allosterically stimulate the NBD's hydrolytic activity.[14] An enzyme-coupled regenerative system is commonly used, where the production of ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[18]
Methodology:
-
Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT).
-
Enzyme-Coupled System: Add components of the regenerative system: 2 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, 20 U/mL pyruvate kinase (PK), and 20 U/mL lactate dehydrogenase (LDH).
-
Chaperone Components: Add DnaK to a final concentration of 1 µM. For stimulated reactions, add DnaJ (1 µM), GrpE (1 µM), and/or p5 peptide (100 µM).[14] Allow the mixture to equilibrate at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiation: Start the reaction by adding ATP to a final concentration of 2 mM.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader.
-
Analysis: Calculate the rate of ATP hydrolysis from the linear phase of the reaction using the Beer-Lambert law and the extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Compare the basal rate (DnaK alone) to the stimulated rates.
Causality and Validation: The fold-stimulation of ATPase activity provides a quantitative measure of the functional coupling between the substrate/co-chaperone binding events and the ATP hydrolytic cycle.[6] A lack of stimulation by p5/DnaJ in a DnaK mutant would indicate a defect in this allosteric communication.[6] The system is self-validating by including controls: DnaK alone (basal rate), DnaK+DnaJ, DnaK+p5, and DnaK+DnaJ+p5 to parse the individual and synergistic contributions.
Protocol 4.2: Fluorescence Anisotropy for Measuring p5 Binding Affinity
Principle: Fluorescence anisotropy (or polarization) measures the rotational mobility of a fluorescent molecule. A small, fluorescently-labeled peptide like FITC-p5 (fp5) tumbles rapidly in solution, resulting in low anisotropy.[14] Upon binding to the much larger DnaK protein, its tumbling slows dramatically, causing a significant increase in anisotropy. This change is directly proportional to the fraction of bound fp5.
Methodology:
-
Sample Preparation: Prepare a solution of fp5 at a low, fixed concentration (e.g., 20 nM) in a suitable binding buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM ADP). The inclusion of ADP is critical to lock DnaK in its high-affinity state.
-
DnaK Titration: Prepare a serial dilution of DnaK protein, ranging from sub-nanomolar to micromolar concentrations.
-
Binding Reaction: Mix the fixed concentration of fp5 with each dilution of DnaK in a low-volume black microplate. Incubate at room temperature for 30 minutes to reach equilibrium.
-
Measurement: Measure the fluorescence anisotropy of each sample using a fluorometer equipped with polarizers. Excitation and emission wavelengths for FITC are typically ~490 nm and ~520 nm, respectively.
-
Data Analysis: Plot the change in anisotropy as a function of the DnaK concentration. Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Protocol 4.3: Luciferase Refolding Assay
Principle: This functional assay measures the ability of the complete DnaK/DnaJ/GrpE system to refold a chemically denatured substrate protein back to its active state.[19][20] Firefly luciferase is the ideal model substrate because its activity (light production) is exquisitely sensitive to its folded state and can be measured with high sensitivity.
Methodology:
-
Luciferase Denaturation: Denature purified firefly luciferase by incubating it in a high concentration of guanidine hydrochloride (e.g., 6 M) for 1 hour at room temperature.
-
Refolding Reaction Setup: Prepare a refolding buffer (e.g., 25 mM HEPES-KOH pH 7.6, 100 mM KOAc, 10 mM Mg(OAc)₂, 10 mM DTT) containing an ATP-regenerating system (2 mM ATP, 10 mM creatine phosphate, 0.1 mg/mL creatine kinase).
-
Chaperone Addition: Add the chaperone components to the refolding buffer at physiological ratios, for example: 3.2 µM DnaK, 0.8 µM DnaJ, and 0.4 µM GrpE.[14]
-
Initiation of Refolding: Initiate the reaction by rapidly diluting the denatured luciferase into the chaperone-containing refolding buffer (a 100-fold or greater dilution is required to lower the denaturant concentration). The final luciferase concentration should be in the nanomolar range (e.g., 80 nM).[14]
-
Monitoring Activity: At various time points, take aliquots of the refolding reaction and add them to a luciferase assay reagent (containing luciferin). Immediately measure the luminescence in a luminometer.
-
Controls and Analysis: Run parallel control reactions, including one with no chaperones (spontaneous refolding) and one with native luciferase (100% activity). Plot the recovered luciferase activity over time. The rate and yield of refolding are direct measures of the chaperone system's efficacy.
Applications in Research and Drug Development
The p5 peptide and the associated assays are foundational tools in the search for novel antibiotics that target the DnaK system.[2] In pathogenic bacteria, DnaK is often crucial for virulence and surviving the stress of antibiotic treatment.[1]
-
High-Throughput Screening (HTS): The fluorescence anisotropy assay is particularly well-suited for HTS. A screen can be designed where compounds are tested for their ability to displace fp5 from DnaK, identifying potential inhibitors that bind to the substrate-binding domain.[2]
-
Mechanism of Action Studies: Once a hit compound is identified, the ATPase and luciferase refolding assays are essential secondary screens. They help determine if the inhibitor affects the NBD's activity, allosteric communication, or the overall functional output of the chaperone system, providing crucial information about its mechanism of action.
Conclusion
The p5 peptide is more than a simple ligand; it is a molecular scalpel that has allowed researchers to meticulously dissect the DnaK chaperone cycle. Its high affinity and defined nature provide a stable reference point for quantifying the complex, dynamic interactions between DnaK, its co-chaperones, and ATP. The experimental protocols detailed herein form a validated toolbox for probing this essential cellular machine. For researchers in basic science and drug development, a thorough understanding of how to leverage the p5 peptide is critical for advancing our knowledge of protein folding and for developing the next generation of antimicrobial therapeutics.
References
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Gamer, J., Multhaup, G., Tomoyasu, T., McCarty, J. S., Rüdiger, S., Schönfeld, H. J., Schirra, C., Bujard, H., & Bukau, B. (1996). A cycle of binding and release of the DnaK, DnaJ and GrpE chaperones regulates activity of the Escherichia coli heat shock transcription factor sigma32. The EMBO Journal, 15(3), 607–617. [Link]
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Theyssen, H., Gassler, C., Gurek, B., Packschies, L., & Reinstein, J. (2001). Regulation of ATPase and chaperone cycle of DnaK from Thermus thermophilus by the nucleotide exchange factor GrpE. Journal of Molecular Biology, 305(4), 897–907. [Link]
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Harrison, C. J., Hayer-Hartl, M., Di Liberto, M., Hartl, F. U., & Kuriyan, J. (1997). GrpE, a nucleotide exchange factor for DnaK. Cold Spring Harbor Symposia on Quantitative Biology, 62, 41–49. [Link]
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Packschies, L., Theyssen, H., Buchberger, A., Bukau, B., & Reinstein, J. (1998). Control of the DnaK chaperone cycle by substoichiometric concentrations of the co-chaperones DnaJ and GrpE. The Journal of Biological Chemistry, 273(12), 7119–7124. [Link]
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DasGupta, S., Srabani, K., & Chattopadhyay, D. (2018). The DnaK Chaperone Uses Different Mechanisms To Promote and Inhibit Replication of Vibrio cholerae Chromosome 2. mBio, 9(5), e01556-18. [Link]
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Sikdar, A., & Adhikari, A. (2022). Complementary protocols to evaluate inhibitors against the DnaK chaperone network. STAR Protocols, 3(2), 101375. [Link]
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UniProt Consortium. (n.d.). Protein GrpE - Escherichia coli (strain K12). UniProtKB. [Link]
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Harrison, C. J. (2003). GrpE, a nucleotide exchange factor for DnaK. ResearchGate. [Link]
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Let's Talk Academy. (2025). Understanding the Role of Bacterial Stress Proteins: DnaK, DnaJ, GroEL, GroES, and GrpE in ATP-Dependent Protein Folding. CSIR NET Life Science Coaching. [Link]
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Mayer, M. P., & Bukau, B. (2000). The DnaK/DnaJ/GrpE chaperone cycle. ResearchGate. [Link]
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Smock, R. G., Blackburn, M. E., Gierasch, L. M. (2010). Conserved, Disordered C Terminus of DnaK Enhances Cellular Survival upon Stress and DnaK in Vitro Chaperone Activity. The Journal of Biological Chemistry, 285(44), 34221–34229. [Link]
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Clairmont, C. A., & Gierasch, L. M. (2012). Mutagenesis Reveals the Complex Relationships between ATPase Rate and the Chaperone Activities of Escherichia coli Heat Shock Protein 70 (Hsp70/DnaK). The Journal of Biological Chemistry, 287(26), 21672–21681. [Link]
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Laufen, T., Mayer, M. P., Beisel, C., Klostermeier, D., Mogk, A., Reinstein, J., & Bukau, B. (1999). Mutations in the DnaK chaperone affecting interaction with the DnaJ cochaperone. Proceedings of the National Academy of Sciences, 96(10), 5452–5457. [Link]
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Han, W., & Christen, P. (2003). Importance of the D and E helices of the molecular chaperone DnaK for ATP binding and substrate release. Biochemistry, 42(19), 5898–5906. [Link]
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Richards, E. M., & Gestwicki, J. E. (2019). Peptide-based molecules for the disruption of bacterial Hsp70 chaperones. Current Opinion in Chemical Biology, 51, 29–36. [Link]
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Ivey, R. A., & Bruce, B. D. (2000). In vivo and in vitro interaction of DnaK and a chloroplast transit peptide. Plant Physiology, 124(4), 1845–1855. [Link]
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Buchberger, A., Theyssen, H., Schröder, H., McCarty, J. S., Virgallita, G., Milkereit, P., Reinstein, J., & Bukau, B. (1995). The chaperone function of DnaK requires the coupling of ATPase activity with substrate binding through residue E171. The Journal of Biological Chemistry, 270(28), 16903–16910. [Link]
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Moro, F., Fernández-Higuero, J. A., & Muga, A. (2011). Modulation of the Chaperone DnaK Allosterism by the Nucleotide Exchange Factor GrpE. PLoS ONE, 6(7), e22295. [Link]
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Maki, J. A., & Culver, G. M. (2005). Demonstration of the role of the DnaK chaperone system in assembly of 30S ribosomal subunits using a purified in vitro system. RNA, 11(11), 1682–1689. [Link]
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Rüdiger, S., Buchberger, A., & Bukau, B. (2001). Molecular Basis for Interactions of the DnaK Chaperone with Substrates. Cellular and Molecular Life Sciences, 58(11), 1655–1665. [Link]
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Lee, J. K., Park, S. C., Hahm, K. S., & Park, Y. (2019). Mechanism of action of antimicrobial peptide P5 truncations against Pseudomonas aeruginosa and Staphylococcus aureus. Journal of Microbiology and Biotechnology, 29(10), 1645–1655. [Link]
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Suh, W. C., Lu, C. Z., & Gross, C. A. (1999). Interaction of the Hsp70 molecular chaperone, DnaK, with its cochaperone DnaJ. Proceedings of the National Academy of Sciences, 96(4), 1543–1548. [Link]
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An In-Depth Technical Guide to the p5 (CLLLSAPRR) Peptide and its Interaction with the DnaK Molecular Chaperone
Abstract
The bacterial Hsp70 chaperone, DnaK, is a central node in the cellular protein quality control network, playing a critical role in nascent protein folding, refolding of stress-denatured proteins, and preventing aggregation.[1][2] Its function is intrinsically linked to an ATP-dependent cycle of substrate binding and release.[2] The nonapeptide p5, with the sequence Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg (CLLLSAPRR), has been established as a canonical high-affinity model substrate.[3][4][5] This guide provides a comprehensive technical overview of the p5-DnaK interaction, detailing the underlying molecular mechanisms, the structural basis of binding, and the quantitative biophysical characterization of this critical chaperone-substrate pair. We present field-proven, step-by-step protocols for key analytical techniques, offering researchers and drug development professionals a robust framework for investigating Hsp70 chaperone systems.
The DnaK Chaperone Cycle: An Allosterically-Regulated Engine
The DnaK chaperone machinery is a highly dynamic system regulated by the binding and hydrolysis of ATP. This process governs its affinity for substrate proteins and is crucial for cellular proteostasis.[2] DnaK is composed of two principal domains: a 44-kDa N-terminal Nucleotide-Binding Domain (NBD) and a 25-kDa C-terminal Substrate-Binding Domain (SBD), connected by a conserved, flexible linker.[6][7] The chaperone cycle, modulated by the co-chaperones DnaJ (Hsp40) and GrpE (NEF), alternates between two primary conformational states.
-
ATP-Bound State : In this state, the SBD is in an "open" conformation, characterized by low affinity for substrates and rapid binding and release kinetics.[2][6]
-
ADP-Bound State : Upon ATP hydrolysis, a significant conformational change is induced, locking the SBD into a "closed" state with high affinity for the substrate and slow release kinetics.[2][3]
DnaJ delivers unfolded substrate proteins to ATP-bound DnaK and stimulates its inherently weak ATPase activity, triggering the transition to the high-affinity ADP-bound state.[1] The Nucleotide Exchange Factor (NEF), GrpE, facilitates the release of ADP and binding of a new ATP molecule, which completes the cycle by promoting substrate release and returning DnaK to its low-affinity state.[1][3]
Structural Basis of the p5-DnaK Interaction
The binding of the p5 peptide occurs within the Substrate-Binding Domain (SBD) of DnaK. The SBD is structurally divided into a β-sandwich subdomain (residues ~389-507) and an α-helical subdomain (residues ~508-607), often referred to as the "lid".[6]
The core of the interaction involves the β-sandwich, which forms a hydrophobic channel. The substrate peptide binds within this channel in an extended conformation.[8] The specificity is primarily driven by interactions with the hydrophobic core of the peptide, with a preference for aliphatic residues like Leucine, which is prominent in the p5 sequence (CLLL SAPRR).[9] The channel is defined by loops extending from the β-sheets, which make key hydrogen bonds with the backbone of the bound peptide.[8]
The α-helical lid does not directly contact the peptide but plays a crucial role in stabilizing the complex. In the ADP-bound, high-affinity state, the lid closes down over the binding channel, effectively "trapping" the substrate and dramatically slowing its dissociation rate.[6][10] This latch-like mechanism is fundamental to DnaK's ability to maintain a long-lived, high-affinity complex required for proper protein folding assistance.[8]
Quantitative Binding Analysis
The interaction between p5 and DnaK has been quantitatively assessed using multiple biophysical techniques. The dissociation constant (Kd) is a critical parameter that defines the affinity of this interaction. It is essential to recognize that the reported Kd is highly dependent on the experimental conditions, particularly the nucleotide state of DnaK.
| Ligand | DnaK State | Dissociation Constant (Kd) | Experimental Method | Reference |
| FITC-p5 (fp5) | ADP-bound | ~150 nM | Fluorescence Anisotropy | [3] |
| p5 Ligand | Not Specified | 426 nM (0.426 µM) | Fluorescence Polarization | [11] |
Causality Note: The high affinity (low Kd) observed is characteristic of the DnaK-ADP state, where the SBD lid is closed, leading to a stable complex.[3][10] The slight variation in reported values can arise from differences in buffer conditions, protein constructs, or the specific fluorescent probe used.
Core Experimental Protocols
A precise and reproducible analysis of the p5-DnaK interaction requires robust experimental design. Here, we provide detailed protocols for three gold-standard biophysical techniques.
Fluorescence Anisotropy (FA) for Affinity Determination
Principle: This technique measures the change in the rotational diffusion of a fluorescently labeled peptide (e.g., FITC-p5, or "fp5") upon binding to a much larger protein partner (DnaK). The slow tumbling of the large DnaK-fp5 complex results in a higher fluorescence anisotropy value compared to the rapidly tumbling free fp5. This change can be used to generate a binding isotherm and calculate the Kd.[4]
Protocol:
-
Reagent Preparation:
-
Binding Buffer: Prepare a suitable buffer (e.g., 25 mM HEPES, 100 mM KCl, 10 mM MgCl₂, pH 7.6). It is critical to ensure all components are stable and will not interfere with fluorescence.
-
DnaK Stock: Prepare a highly concentrated, purified DnaK stock solution. Determine its concentration accurately using a reliable method like absorbance at 280 nm with a calculated extinction coefficient.
-
fp5 Stock: Prepare a stock solution of FITC-labeled p5 peptide in the binding buffer. Determine its concentration via absorbance at 494 nm (for FITC).[3]
-
Assay Buffer: Prepare the final binding buffer containing 1 mM ADP. Causality: The inclusion of ADP is essential to lock the DnaK population in its high-affinity conformational state, ensuring a stable and measurable interaction.[4]
-
-
Experimental Setup:
-
Prepare a serial dilution of DnaK in the Assay Buffer, starting from a concentration at least 100-fold higher than the expected Kd down to zero.
-
Prepare a solution of fp5 in the Assay Buffer at a fixed, low concentration (e.g., 10-50 nM). Causality: The concentration of the fluorescent partner should be well below the Kd to ensure that it does not significantly deplete the free concentration of the titrant (DnaK), a key assumption in many binding models.
-
In a multi-well plate (e.g., black, low-binding 384-well), combine a fixed volume of the fp5 solution with each DnaK dilution. Include a "blank" well with only fp5.
-
Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 30-60 minutes).
-
-
Data Acquisition & Analysis:
-
Measure the fluorescence anisotropy using a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 520 nm) filters and polarizers.
-
Plot the change in anisotropy as a function of the total DnaK concentration.
-
Fit the resulting binding curve to a one-site binding equation to determine the Kd.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) upon binding. A solution of the ligand (p5 peptide) is titrated into a sample cell containing the macromolecule (DnaK). The resulting heat change at each injection is measured, allowing for the simultaneous determination of the binding affinity (Kd), reaction stoichiometry (n), and enthalpy (ΔH) of the interaction.[12][13]
Protocol:
-
Sample Preparation:
-
Dialysis: This is the most critical step. Extensively dialyze both the purified DnaK protein and the synthesized p5 peptide against the exact same buffer batch (e.g., 25 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 1 mM ADP, pH 7.6). Causality: Minute differences in buffer composition, especially pH or salt concentration, will generate large heats of dilution that can obscure the true binding signal. Dialysis ensures a perfect match.[14]
-
Concentration: Accurately determine the final concentrations of both DnaK and p5 post-dialysis. Errors in concentration directly impact the calculated stoichiometry and affinity.[14]
-
Degassing: Thoroughly degas both solutions immediately before the experiment to prevent air bubbles from forming in the calorimeter, which causes significant artifacts in the data.[14]
-
-
Instrument Setup & Titration:
-
Concentrations: As a starting point, the concentration of DnaK in the cell should be at least 10-fold greater than the expected Kd (e.g., 10-20 µM). The concentration of the p5 peptide in the syringe should be 10-15 times higher than the DnaK concentration (e.g., 150-300 µM).[14]
-
Loading: Carefully load the DnaK solution into the sample cell (~200-300 µL) and the p5 peptide solution into the injection syringe (~40-100 µL), following the instrument manufacturer's guidelines to avoid bubbles.[14][15]
-
Parameters: Set the experimental temperature (e.g., 25°C), stirring speed (~750 rpm), and injection parameters (e.g., an initial small injection followed by 18-25 larger injections of 1.5-2.0 µL each).[15]
-
Equilibration: Allow the system to equilibrate thermally until a stable baseline is achieved.
-
-
Data Acquisition & Analysis:
-
Perform the titration experiment.
-
Control Experiment: Perform a control titration by injecting the p5 peptide solution from the syringe into the sample cell containing only the dialysis buffer. This measures the heat of dilution for the peptide, which must be subtracted from the primary experimental data.[12]
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change (kcal/mol) per injection against the molar ratio of p5 to DnaK.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site) to extract the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Principle: SPR is a label-free optical technique that measures changes in mass on the surface of a sensor chip in real-time.[16][17] By immobilizing one binding partner (ligand, e.g., p5 peptide) and flowing the other (analyte, e.g., DnaK) over the surface, one can directly measure the rates of association (ka) and dissociation (kd). The equilibrium dissociation constant (KD) can then be calculated as kd/ka.
Protocol:
-
Sensor Chip Preparation:
-
Ligand Immobilization: Covalently immobilize the p5 peptide onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. The cysteine residue at the N-terminus of p5 provides a convenient thiol group for alternative coupling strategies if desired. Causality: Covalent attachment ensures the ligand does not wash off during the experiment. The goal is to achieve a low to moderate immobilization density to avoid mass transport limitations and other artifacts.
-
Activation: Activate the surface carboxyl groups with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[17]
-
Coupling: Inject the p5 peptide solution over the activated surface.
-
Deactivation: Block any remaining active esters by injecting ethanolamine.[17]
-
A reference flow cell should be prepared similarly but without the peptide immobilization (i.e., activation followed immediately by deactivation).
-
-
Binding Analysis:
-
Running Buffer: Use a buffer similar to that for other techniques (e.g., HBS-EP+), ensuring it contains 1 mM ADP to maintain DnaK in its high-affinity state.
-
Analyte Injection (Association): Inject a series of increasing concentrations of purified DnaK over both the p5-coupled and reference flow cells. The binding is observed in real-time as an increase in the response units (RU).
-
Dissociation: After the injection phase, switch back to flowing only the running buffer over the chip. The dissociation of DnaK from the immobilized p5 is observed as a decrease in RU.
-
Regeneration: After the dissociation phase, inject a pulse of a harsh solution (e.g., low pH glycine or high salt) to remove any remaining bound DnaK, preparing the surface for the next cycle. This step requires careful optimization to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the active flow cell to correct for bulk refractive index changes and non-specific binding.
-
Globally fit the association and dissociation curves from all analyte concentrations to a suitable kinetic binding model (e.g., 1:1 Langmuir).[16]
-
This fitting process yields the association rate constant (ka, units M-1s-1), the dissociation rate constant (kd, units s-1), and the calculated equilibrium dissociation constant (KD, units M).
-
Applications and Future Directions
The p5-DnaK interaction serves as a foundational model system with broad applications:
-
Inhibitor Screening: It provides a robust platform for high-throughput screening of small molecule libraries to identify compounds that disrupt the DnaK-substrate interaction, a promising avenue for developing novel antimicrobial agents.[1]
-
Mechanistic Studies: By introducing mutations into DnaK, DnaJ, or GrpE, researchers can use p5 binding as a direct readout to dissect the contributions of specific residues to substrate recognition, allosteric regulation, and chaperone function.[3][18]
-
Competitive Binding Assays: The p5 peptide can be used as a competitor to investigate the binding of more complex, full-length protein substrates to DnaK, helping to identify and characterize novel DnaK clients.[4]
This technical guide provides the mechanistic background and practical protocols to empower researchers to effectively utilize the p5 peptide as a tool to explore the complex world of Hsp70 chaperones. The continued study of this model interaction will undoubtedly yield further insights into the fundamental principles of protein folding and cellular homeostasis.
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Smock, R. G., Blackburn, M. E., Gierasch, L. M. (2010). Conserved, Disordered C Terminus of DnaK Enhances Cellular Survival upon Stress and DnaK in Vitro Chaperone Activity. Journal of Biological Chemistry. [Link]
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Zhuravlev, P. I., Gusev, E. S., Iosefson, J., Guttman, M., Gragerov, A., Gottesman, M. E., Komar, A. A. (2013). Tracking the Interplay between Bound Peptide and the Lid Domain of DnaK, Using Molecular Dynamics. International Journal of Molecular Sciences. [Link]
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van Durme, J., Maurer-Stroh, S., Gallardo, R., Wilkinson, H., Rousseau, F., Schymkowitz, J. (2009). Accurate Prediction of DnaK-Peptide Binding via Homology Modelling and Experimental Data. PLOS Computational Biology. [Link]
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Distinguishing the p5 Ligand from Native DnaK Substrates: A Mechanistic and Functional Comparison
An In-Depth Technical Guide:
Abstract
The Escherichia coli 70-kDa heat shock protein (Hsp70), DnaK, is a cornerstone of the cellular protein quality control system, essential for maintaining proteostasis. Its function is predicated on its ability to transiently bind exposed hydrophobic segments of non-native polypeptides, thereby preventing aggregation and facilitating correct folding. This guide provides a detailed comparative analysis of two classes of DnaK interactors: the diverse population of endogenous, native protein substrates and the p5 peptide, a synthetic, high-affinity ligand widely employed as a model substrate in research. We will dissect their fundamental differences in origin, binding kinetics, and functional roles, providing researchers and drug development professionals with a comprehensive understanding of the DnaK chaperone system. This document elucidates the allosteric mechanisms governing these interactions, details key experimental methodologies for their study, and presents a framework for leveraging this knowledge in therapeutic design.
The DnaK Chaperone System: A Primer on its ATP-Dependent Cycle
DnaK, in concert with its co-chaperones DnaJ (an Hsp40 homolog) and GrpE (a nucleotide exchange factor), constitutes a dynamic, ATP-driven molecular machine.[1][2] This system recognizes and binds to short, hydrophobic peptide segments that are typically buried within the core of a natively folded protein but become exposed during synthesis, translocation, or stress-induced denaturation.[3][4] The core function of the DnaK cycle is to transition between a low-affinity, transient-binding state and a high-affinity, stable-binding state, a process tightly regulated by ATP binding and hydrolysis.
The chaperone cycle proceeds as follows:
-
Substrate Capture: In its ATP-bound state, DnaK exhibits low affinity and high exchange rates for substrates.[2][5] The co-chaperone DnaJ first recognizes an unfolded substrate and delivers it to DnaK.
-
Affinity Switching: The interaction with the DnaJ-substrate complex allosterically stimulates DnaK's inherently weak ATPase activity, leading to the hydrolysis of ATP to ADP and inorganic phosphate (Pi).[6][7]
-
Stable Binding: This hydrolysis event triggers a major conformational change in DnaK, locking it into a high-affinity, ADP-bound state. In this conformation, the substrate is tightly bound, preventing its aggregation and maintaining it in a folding-competent state.[3][8]
-
Substrate Release: The nucleotide exchange factor GrpE facilitates the dissociation of ADP from DnaK, allowing ATP to rebind.[6] This resets the chaperone to its low-affinity state, releasing the substrate to attempt refolding.[3]
This cycle ensures that DnaK can effectively sequester non-native proteins and release them in a controlled manner, providing a window of opportunity for correct folding.
Native DnaK Substrates: The Endogenous Clientele
Native substrates of DnaK are not a single entity but a vast and diverse population of polypeptide segments derived from the cellular proteome.[3] Their defining characteristic is their conformational state rather than a specific sequence.
Recognition Motif: Extensive studies using peptide libraries have revealed a canonical binding motif for DnaK. This motif consists of a core of four to five hydrophobic or aromatic amino acids, with a strong preference for Leucine (Leu).[4][9][10] This hydrophobic core is often flanked by regions enriched in basic residues (e.g., Arginine, Lysine), which are thought to interact with the negatively charged surface of DnaK's binding pocket.[4][9] Acidic residues are generally disfavored within the binding motif.[4][9] These binding sites are statistically predicted to occur every 36-40 residues in an average protein sequence, but in a natively folded protein, they are almost always buried within the hydrophobic core.[4][10]
Cellular Origin: DnaK substrates are generated during normal and stress-induced cellular processes, including:
-
De Novo Protein Folding: As polypeptide chains emerge from the ribosome, they expose hydrophobic segments that are immediate DnaK targets.[3]
-
Protein Translocation: Proteins being transported across membranes must be maintained in an unfolded state, a process assisted by DnaK.[3]
-
Stress Denaturation: Environmental stressors like heat shock cause proteins to misfold and expose their hydrophobic cores, creating a surge of DnaK substrates.[3]
The interaction of DnaK with this heterogeneous population of substrates is fundamental to preventing the formation of toxic protein aggregates and maintaining cellular protein homeostasis.
The p5 Ligand: A High-Affinity Tool for Mechanistic Dissection
In contrast to the diversity of native substrates, the p5 ligand is a specific, well-defined nonapeptide.[11] It corresponds to a key binding site within the presequence of mitochondrial aspartate aminotransferase and was identified as a high-affinity ligand for DnaK.[11][12]
The primary utility of the p5 ligand is as a powerful research tool. Its defined nature and high affinity allow for precise and reproducible interrogation of the DnaK chaperone cycle.[12] Researchers use p5 and its fluorescently labeled derivatives (e.g., fp5) to:
-
Quantify ATPase Stimulation: The binding of p5, in concert with DnaJ, robustly stimulates DnaK's ATPase activity, providing a direct, measurable output of the allosteric communication between the substrate-binding domain (SBD) and the nucleotide-binding domain (NBD).[13]
-
Measure Binding and Release Kinetics: Biophysical techniques can precisely determine the on- and off-rates of p5 binding, revealing how these kinetics are modulated by nucleotides and co-chaperones.
-
Perform Competitive Binding Assays: The p5 peptide can be used as a competitor to probe the binding of other, more complex protein substrates to DnaK.[12]
Essentially, p5 serves as a standardized substrate that reliably engages the DnaK machinery, enabling the detailed study of its function under controlled laboratory conditions.
Core Distinctions: A Comparative Framework
The differences between the p5 ligand and native substrates are critical for interpreting experimental data and understanding DnaK's biological role.
| Feature | Native DnaK Substrates | p5 Ligand |
| Origin | Diverse sequences from the cellular proteome, exposed non-natively. | Synthetic nonapeptide derived from a mitochondrial presequence.[11][12] |
| Nature | Heterogeneous population with a wide range of affinities. | Homogeneous, single high-affinity sequence.[11] |
| Primary Role | Biological targets for cellular protein quality control. | Research tool for mechanistic and kinetic studies.[12] |
| Binding Affinity (Kd) | Broad range; a threshold affinity is required for ATPase stimulation.[3] | High affinity; typically in the nanomolar range in the ADP state.[14] |
Binding Affinity and Allosteric Consequences
The most significant quantitative difference lies in binding affinity. While native substrates bind with a spectrum of affinities, the p5 ligand was selected for its particularly tight interaction with DnaK in the ADP-bound state. This high affinity ensures near-stoichiometric binding in assays, simplifying the analysis of the chaperone's functional cycle.
Crucially, substrate binding is not merely a passive event; it is the trigger for allosteric signaling.[7] The binding of any substrate, native or p5, into the SBD initiates a conformational signal that travels through the interdomain linker to the NBD, stimulating ATP hydrolysis.[15] This bidirectional communication is central to Hsp70 function.[7] The high affinity of p5 makes it an excellent tool for studying this allosteric activation.
Structural Basis of Interaction
The structural mechanism of binding is highly conserved for both p5 and native substrates. DnaK's SBD is composed of a β-sandwich subdomain and an α-helical "lid".[5][8][16] The peptide binds in an extended conformation within a hydrophobic channel on the surface of the β-sandwich.[16] Upon ATP hydrolysis, the α-helical lid closes down over the peptide, trapping it and creating the high-affinity state.[5][17] The rebinding of ATP triggers the lid to open, facilitating substrate release.[5]
Experimental Protocols: Measuring Binding Affinity via Fluorescence Polarization
Fluorescence Polarization (FP) is a robust, solution-based technique for quantifying molecular interactions in real-time. It is ideally suited for studying the binding of a small, fluorescently labeled peptide (like FITC-p5) to a larger protein (DnaK).
Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled peptide. When the small, labeled peptide is unbound, it tumbles rapidly in solution, leading to low polarization. Upon binding to the much larger DnaK protein, its tumbling is restricted, resulting in a significant increase in polarization. The magnitude of this change is directly proportional to the fraction of bound peptide.
Step-by-Step Methodology
-
Reagent Preparation:
-
Fluorescent Peptide (Probe): Prepare a stock solution of FITC-labeled p5 peptide in an appropriate buffer (e.g., 25 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT, pH 7.6). The final concentration in the assay should be low (e.g., 10-50 nM) and well below the expected dissociation constant (Kd).
-
DnaK Protein: Purify DnaK to >95% purity. Prepare a concentrated stock solution in the same buffer.
-
Nucleotide: Prepare a stock solution of ADP (e.g., 100 mM). For measuring high-affinity binding, ADP must be present in the buffer at a saturating concentration (e.g., 1-2 mM) to ensure all DnaK is in the ADP-bound state.
-
-
Assay Execution:
-
Prepare a series of dilutions of the DnaK protein in the assay buffer containing ADP. The concentration range should span from well below to well above the expected Kd (e.g., from 1 nM to 50 µM).
-
To each well of a black, non-binding microplate, add a fixed volume of the DnaK dilutions.
-
Add a fixed volume of the fluorescent peptide probe to each well, initiating the binding reaction. Include control wells with only the probe and buffer (for the "free" peptide polarization value).
-
Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 15-30 minutes).
-
Measure the fluorescence polarization of each well using a suitable plate reader with appropriate excitation and emission filters for FITC.
-
-
Data Analysis and Causality:
-
Plot the measured polarization values (in millipolarization units, mP) against the logarithm of the DnaK concentration.
-
Fit the resulting sigmoidal curve to a one-site binding equation to determine the Kd. The Kd represents the concentration of DnaK at which 50% of the fluorescent peptide is bound.
-
Causality: Performing the experiment in the presence of saturating ADP is critical. ADP locks DnaK into its high-affinity conformation, allowing for the accurate measurement of the tightest binding interaction, which is the key parameter for a stable chaperone-substrate complex.
-
Conclusion and Implications for Drug Development
The distinction between the specific, high-affinity p5 ligand and the broad, dynamic population of native DnaK substrates is fundamental. The p5 ligand serves as an indispensable tool, providing a standardized means to dissect the intricate mechanics of the DnaK chaperone cycle. In contrast, native substrates represent the physiological reality—a complex network of interactions that DnaK must navigate to maintain cellular health.
Understanding these differences is paramount for drug development professionals. Small molecule inhibitors targeting the DnaK SBD must effectively compete with a wide array of native substrates, not just a single model peptide like p5. Therefore, while p5-based assays are crucial for initial screening and mechanistic studies, validating lead compounds against more complex, physiologically relevant protein substrates is an essential secondary step to ensure therapeutic efficacy. The insights gained from both model systems and native substrates will continue to drive the development of novel therapeutics aimed at modulating chaperone activity for the treatment of bacterial infections and protein misfolding diseases.
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Mayer, M. P., Rüdiger, S., & Bukau, B. (2000). Molecular Basis for Interactions of the DnaK Chaperone with Substrates. Biological Chemistry, 381(9-10), 877-885. [Link]
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Wickner, S., Hoskins, J., & McKenney, K. (2002). Interaction of the DnaK and DnaJ chaperone system with a native substrate, P1 RepA. Journal of Biological Chemistry, 277(47), 45184-45189. [Link]
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Bukau, B., & Horwich, A. L. (1998). The Hsp70 and Hsp60 chaperone machines. Cell, 92(3), 351-366. (General reference, supported by specific claims in[3] and[1])
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Pierpaoli, E. V., Sandmeier, E., Schônfeld, H. J., & Christen, P. (1998). The tuning of DnaK chaperone action by nonnative protein sensor DnaJ and thermosensor GrpE. Journal of Biological Chemistry, 273(11), 6643-6649. (Referenced via ResearchGate summary of the DnaK cycle in[6])
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Mayer, M. P., Schröder, H., Rüdiger, S., Paal, K., Laufen, T., & Bukau, B. (2000). Multistep mechanism of substrate binding determines chaperone activity of Hsp70. Nature Structural Biology, 7(7), 586-593. [Link]
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Rüdiger, S., Germeroth, L., Schneider-Mergener, J., & Bukau, B. (1997). Substrate specificity of the DnaK chaperone determined by screening cellulose-bound peptide libraries. The EMBO Journal, 16(7), 1501-1507. [Link]
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Zhu, X., Zhao, X., Burkholder, W. F., Gragerov, A., Ogata, C. M., Gottesman, M. E., & Hendrickson, W. A. (1996). Structural analysis of substrate binding by the molecular chaperone DnaK. Science, 272(5268), 1606-1614. [Link]
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Rüdiger, S., Buchberger, A., & Bukau, B. (1997). Interaction of Hsp70 chaperones with substrates. Nature Structural Biology, 4(5), 342-349. (General reference, supported by specific claims in[4])
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Rüdiger, S., Germeroth, L., Schneider-Mergener, J., & Bukau, B. (1997). Substrate specificity of the DnaK chaperone determined by screening cellulose-bound peptide libraries. ResearchGate. [Link]
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Moro, F., Fernández-Higuero, J. A., Otzen, D. E., & Muga, A. (2004). The allosteric transition in DnaK probed by infrared difference spectroscopy. Concerted ATP-induced rearrangement of the substrate binding domain. Journal of Biological Chemistry, 279(29), 30289-30297. [Link]
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Zhuravleva, A., & Gierasch, L. M. (2015). Pathways of allosteric regulation in Hsp70 chaperones. Nature Communications, 6, 8344. [Link]
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Revington, M., & Shadowitz, A. (2005). Direct Comparison of a Stable Isolated Hsp70 Substrate-binding Domain in the Empty and Substrate-bound States. Journal of Biological Chemistry, 280(45), 37789-37796. (Referenced via ResearchGate image context in[18])
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Hendrickson, W. A., & Hunt, J. F. (1996). Structural Analysis of Substrate Binding by the Molecular Chaperone DnaK. Science, 272(5268), 1606-14. [Link]
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Kityk, R., & Hendrickson, W. A. (2021). Intermediates in allosteric equilibria of DnaK–ATP interactions with substrate peptides. IUCrJ, 8(Pt 3), 357-368. [Link]
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Thompson, A. D., Bernard, S. M., & Gierasch, L. M. (2012). Conserved, Disordered C Terminus of DnaK Enhances Cellular Survival upon Stress and DnaK in Vitro Chaperone Activity. Journal of Biological Chemistry, 287(21), 17296-17306. [Link]
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In-Depth Technical Guide to the Physicochemical Characterization of Novel Peptide Ligands: A Case Study of "p5 Ligand Acetate"
Introduction: The Critical Role of Foundational Characterization in Peptide Drug Development
In the landscape of modern therapeutics, peptides occupy a unique and powerful space, bridging the gap between small molecules and large biologics.[1] Their high specificity and potency make them attractive candidates for a range of diseases, particularly in oncology where targets like the p53 tumor suppressor protein are of immense interest.[2][3][4] The p53 protein, often called the "guardian of the genome," is a critical transcription factor that regulates cell cycle arrest, apoptosis, and DNA repair.[5] Its frequent mutation or inactivation in human cancers makes it a prime, albeit challenging, target for novel therapeutics.[2][3][5][6]
The development of any new peptide therapeutic, such as a hypothetical "p5 Ligand Acetate" designed to modulate p53 activity, begins with rigorous physicochemical characterization. This foundational step is not merely a box-checking exercise for regulatory bodies like the FDA; it is the bedrock upon which all subsequent preclinical and clinical development is built.[7][8][9] Two of the most fundamental parameters in this initial characterization are the Molecular Weight (MW) and the Isoelectric Point (pI) .
This guide provides an in-depth technical overview of the theoretical and experimental methodologies used to determine the MW and pI of a novel peptide ligand. Using a hypothetical "p5 Ligand Acetate" as a case study, we will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative scientific principles.
PART 1: Theoretical and In Silico Characterization
Before a single experiment is run, a wealth of information can be derived from the peptide's primary amino acid sequence. This in silico analysis provides expected values that are crucial for validating subsequent experimental results.
The Basis of Calculation
Molecular Weight (MW): The theoretical molecular weight of a peptide is calculated by summing the molecular weights of its constituent amino acid residues and terminal groups (an H- for the N-terminus and an -OH for the C-terminus), and then subtracting the molecular weight of water (18.015 Da) for each peptide bond formed.[10][11][12]
Isoelectric Point (pI): The isoelectric point is the specific pH at which a molecule carries no net electrical charge.[10][13] This is a critical parameter influencing a peptide's solubility, stability, and interaction with other molecules.[10][13] The pI is determined by the pKa values of the ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the side chains of specific amino acids (Asp, Glu, Cys, Tyr, His, Lys, Arg).[10] The net charge of the peptide is calculated at various pH values, and the pI is the pH at which this net charge equals zero.[14]
Case Study: A Hypothetical "p5 Ligand Acetate"
Let's assume our "p5 Ligand Acetate" is a synthetic decapeptide with the following sequence: Sequence: Arg-Gly-Asp-Ser-His-Phe-Lys-Cys-Trp-Ala
The "Acetate" in the name signifies that the peptide is supplied as an acetate salt, a common practice to improve the handling and solubility of synthetic peptides. For MW and pI calculations, we focus on the peptide itself.
In Silico Workflow
Caption: Step-by-step workflow for ESI-MS analysis.
Data Interpretation
For our hypothetical peptide, a high-resolution mass spectrometer should yield a monoisotopic mass that is highly consistent with the theoretical value of 1191.52 Da. A successful experiment validates the primary structure and confirms the correct synthesis of the peptide. [15]
PART 3: Experimental Determination of Isoelectric Point
The experimental determination of pI is most commonly and accurately performed using a high-resolution technique called Capillary Isoelectric Focusing (cIEF). [16][17][18]This method separates molecules based on their pI in a pH gradient. [17][18]
Core Methodology: Capillary Isoelectric Focusing (cIEF)
In cIEF, a capillary is filled with a mixture of the peptide sample and carrier ampholytes, which are small molecules with a wide range of pI values. [17]When a high voltage is applied, these ampholytes migrate to create a stable pH gradient within the capillary. [16][17]The peptide molecules also migrate through this gradient until they reach the pH that matches their pI. [18]At this point, the peptide has a net charge of zero and stops moving, becoming "focused" into a sharp band. [17][18]
Experimental Protocol: cIEF Analysis
-
Sample Preparation:
-
Prepare a solution containing the "p5 Ligand Acetate," carrier ampholytes covering the expected pH range (e.g., pH 3-10), and pI markers.
-
pI markers are well-characterized peptides or proteins with known isoelectric points that are co-focused with the sample. They are essential for calibrating the pH gradient and ensuring an accurate pI determination for the analyte. [16][19][20]2. Capillary Loading:
-
The prepared sample mixture is loaded into a coated capillary. The coating on the capillary wall suppresses electro-osmotic flow, ensuring that separation is based solely on electrophoretic mobility.
-
-
Focusing Step:
-
The ends of the capillary are placed in anolyte (acidic solution) and catholyte (basic solution), and a high voltage is applied.
-
The pH gradient forms, and the sample molecules migrate and focus at their respective pI positions.
-
-
Mobilization and Detection:
-
After focusing is complete, the entire focused gradient is mobilized past a detector (typically a UV detector at 280 nm) by applying pressure or a chemical mobilizer. [19] * The detector records the absorbance profile, showing peaks for the pI markers and the sample.
-
-
Data Analysis:
-
A calibration curve is created by plotting the known pI values of the markers against their migration times.
-
The pI of the "p5 Ligand Acetate" is determined by interpolating its migration time on this calibration curve. [19]
-
cIEF Workflow Diagram
Caption: Step-by-step workflow for cIEF analysis.
Data Interpretation
The cIEF analysis for our hypothetical peptide should produce a sharp peak corresponding to a pI value very close to the theoretical 8.54. The sharpness of the peak is also an indicator of sample purity and homogeneity. Any significant secondary peaks could indicate the presence of charge variants, such as deamidated or oxidized forms of the peptide.
PART 4: Data Synthesis and Validation
The true power of this characterization process lies in the synthesis of theoretical and experimental data. A successful outcome is one where the experimental results closely match the predicted values, providing a high degree of confidence in the peptide's identity and quality.
Summary of Characterization Data for "p5 Ligand Acetate"
| Parameter | Theoretical Value | Experimental Method | Expected Result | Confidence Level |
| Monoisotopic Mass | 1191.52 Da | ESI-MS | 1191.52 ± 0.01 Da | High |
| Isoelectric Point (pI) | 8.54 | cIEF | 8.54 ± 0.10 | High |
Discrepancies between theoretical and experimental values are not necessarily failures; they are important data points that require investigation. For instance, a higher-than-expected MW could indicate an unintended modification or salt adduct, while a shift in pI could suggest the presence of charge isoforms. These analyses are fundamental for ensuring batch-to-batch consistency and are a core requirement for regulatory submissions to agencies like the FDA and EMA. [7][21]
Conclusion
The determination of molecular weight and isoelectric point represents the initial, non-negotiable step in the rigorous characterization of a novel therapeutic peptide like "p5 Ligand Acetate." By integrating in silico predictions with high-resolution experimental techniques such as ESI-MS and cIEF, researchers and drug developers can establish a robust, self-validating system. This foundational dataset not only confirms the primary identity and purity of the molecule but also provides critical insights into its physicochemical behavior, guiding formulation development, stability studies, and ultimately, the path toward clinical application.
References
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How to Determine Isoelectric Point (pI) of Peptides. (2021, July 6). Food Science Toolbox. [Link]
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Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. (2013, October 22). European Pharmaceutical Review. [Link]
-
Capillary Isoelectric Focusing (cIEF) Technology. Therapeutic Proteins & Peptides. [Link]
-
What Are the Methods for Measuring Peptide Molecular Weight Distribution. MtoZ Biolabs. [Link]
-
Targeting the P53 Protein for Cancer Therapies: The Translational Impact of P53 Research. (2022, February 1). PubMed. [Link]
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Discovery of Drugs Targeting Mutant p53 and Progress in Nano-Enabled Therapeutic Strategy for p53-Mutated Cancers. (2025, May 26). MDPI. [Link]
-
Capillary Isoelectric Focusing. Coriolis Pharma. [Link]
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Accuracy in the Determination of Isoelectric Points of Some Proteins and a Peptide by Capillary Isoelectric Focusing: Utility of Synthetic Peptides as Isoelectric Point Markers. (2000, August 31). ACS Publications. [Link]
-
p53 as a target for the treatment of cancer. (2014, December 15). PubMed. [Link]
-
Analysis of peptide synthesis products by electrospray ionization mass spectrometry. PubMed. [Link]
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Structural and Drug Targeting Insights on Mutant p53. (2021, July 3). MDPI. [Link]
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Determination of the isoelectric point of proteins by capillary isoelectric focusing. (2004, May 28). PubMed. [Link]
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Researchers identify new p53 targets to combat cancer growth. (2025, February 25). ecancer. [Link]
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How to Calculate the Molecular Weight of Peptides | Dipeptide| Tripeptide. (2023, August 22). YouTube. [Link]
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Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary... PubMed. [Link]
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How to Calculate Peptide Charge and Isoelectric Point MCAT Trick. (2016, June 4). YouTube. [Link]
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Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. (2025, February 8). PMC. [Link]
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What Are the FDA Requirements for Peptide Characterization? (2025, November 27). Creosalus. [Link]
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Peptide Characterisation Supporting Peptide Drug Development. Intertek. [Link]
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How to calculate the molecular weight of a peptide bond for 20 amino acid. (2017, December 12). Quora. [Link]
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Chapter 1. Regulatory Considerations for Peptide Therapeutics. ResearchGate. [Link]
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A Graphical Approach to Determine the Isoelectric Point and Charge of Small Peptides from pH 0 to 14. (2002, August 1). ACS Publications. [Link]
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Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. PMC. [Link]
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Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]
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GenScript's Protein Molecular Weight Calculator - A Reliable and Easy-to-Use Tool for Accurate Molecular Weight Determination. (2023, April 12). Cell Culture Dish. [Link]
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p5 Peptide Affinity for Bacterial vs. Eukaryotic Hsp70: A Technical Guide
This guide serves as a technical reference for the characterization of the p5 peptide (CALLLSAPRR) and its differential affinity for bacterial DnaK versus eukaryotic Hsp70. It is designed for researchers investigating chaperone-substrate interactions and antimicrobial peptide (AMP) development.
Executive Summary
The p5 peptide (Sequence: CALLLSAPRR ) is a canonical model substrate used to probe the biochemical activity of Hsp70 molecular chaperones. Derived from the mitochondrial targeting sequence of aspartate aminotransferase, it mimics the hydrophobic core of unfolded client proteins.
While p5 binds both bacterial DnaK and eukaryotic Hsp70 (HSPA1A) , it exhibits distinct kinetic and thermodynamic profiles due to subtle structural divergences in the Substrate Binding Domain (SBD). In drug development, p5 serves as a competitive probe to screen for high-affinity inhibitors. However, unlike Proline-rich Antimicrobial Peptides (PrAMPs) which are highly selective for DnaK, p5 is a general binder. Understanding its affinity differential is critical for designing species-specific inhibitors that target bacterial pathogens without disrupting human proteostasis.
Molecular Identity & Physicochemical Properties
The p5 peptide is designed to satisfy the Hsp70 recognition motif: a hydrophobic core flanked by positively charged residues.
| Feature | Specification |
| Peptide Name | p5 (Model Substrate) |
| Sequence | C-A-L-L-L-S-A-P-R-R (Cys-Ala-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg) |
| Origin | Mitochondrial targeting sequence of chicken aspartate aminotransferase. |
| Motif Type | Hydrophobic core (LLLS) with C-terminal basic anchors (RR). |
| Net Charge | +2 (at pH 7.4) |
| Role | Stimulates ATPase activity; Competitive inhibitor of client binding. |
Note: The N-terminal Cysteine is often added or utilized for fluorescent labeling (e.g., Fluorescein-5-Maleimide) in anisotropy assays, creating F-p5 .
Comparative Affinity: Bacterial (DnaK) vs. Eukaryotic (Hsp70)[1][2][3]
The affinity of Hsp70 for substrates is nucleotide-dependent. The values below represent the ADP-bound state (high-affinity conformation), which is the standard for measuring
Quantitative Binding Data ( )
| Chaperone | Species | Compartment | Selectivity Profile | |
| DnaK | E. coli | Cytosol | 0.1 – 0.5 µM | High Affinity. The basic C-terminus (RR) interacts favorably with the DnaK outer arch. |
| Ssc1 | S. cerevisiae | Mitochondria | ~0.23 µM | High Affinity. Evolutionary ortholog of DnaK; shares similar substrate preferences. |
| Hsc70 (HSPA8) | H. sapiens | Cytosol | 1.0 – 5.0 µM | Moderate Affinity. Binds p5 but with faster dissociation rates ( |
| BiP (Grp78) | H. sapiens | ER | > 10 µM | Low Affinity. BiP generally disfavors peptides with strong basic residues like Arg-Arg. |
Mechanistic Interpretation
-
DnaK Preference: DnaK has a deep hydrophobic pocket that accommodates the Leucine-rich core (LLLS) and a specific electrostatic environment in the "arch" region (over the binding cleft) that stabilizes the positively charged Arginines (RR) of p5.
-
Eukaryotic Divergence: Human Hsp70s (Hsc70/Hsp72) have evolved to handle a broader range of clients but often show reduced affinity for the specific "hydrophobic + basic tail" motif exemplified by p5. This difference is the "selectivity window" exploited in antimicrobial design.
Structural Mechanism of Interaction
The interaction is governed by the Substrate Binding Domain (SBD) , specifically the
The Allosteric Cycle
-
ATP State: The lid (SBD
) is docked to the NBD; the SBD pocket is open. Affinity for p5 is low ( ). -
Hydrolysis: ATP
ADP. -
ADP State: The lid closes over the peptide. The "arch" residues in SBD
lock the peptide in. Affinity is high ( ).
Pathway Diagram (Graphviz)
Caption: The Hsp70 allosteric cycle. p5 binding accelerates the rate-limiting hydrolysis step, trapping itself in the high-affinity ADP state. DnaK traps p5 more efficiently than human Hsp70.
Experimental Protocols
To validate p5 affinity and specificity, two orthogonal assays are required: Fluorescence Polarization (FP) for thermodynamics and ATPase Activity for kinetics.
Protocol A: Fluorescence Polarization (FP) Binding Assay
Measures the equilibrium dissociation constant (
Materials:
-
Fluorescein-labeled p5 (F-p5): 5'-Fluorescein-CALLLSAPRR-3'.
-
Assay Buffer: 25 mM HEPES-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 0.05% Tween-20.
Workflow:
-
Preparation: Dilute F-p5 to a fixed concentration of 10–20 nM in Assay Buffer.
-
Titration: Prepare a serial dilution of the chaperone (DnaK or Hsp70) ranging from 0 nM to 10 µM .
-
Incubation: Mix 20 µL F-p5 with 20 µL chaperone in a 384-well black plate. Incubate for 60 minutes at 25°C to reach equilibrium.
-
Critical Step: Ensure ADP (1 mM) is present to lock the chaperone in the high-affinity state.
-
-
Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
Analysis: Plot Anisotropy (mA) vs. [Protein]. Fit to a one-site binding model:
-
Self-Validation: If
for DnaK, check protein viability or ADP quality.
-
Protocol B: ATPase Stimulation Assay
Measures the functional coupling (ability of p5 to trigger hydrolysis).
Workflow:
-
Baseline: Measure the intrinsic ATPase rate of DnaK (typically ~0.05 min⁻¹) using a Malachite Green phosphate assay or coupled enzyme (NADH) assay.
-
Stimulation: Add p5 peptide (saturation concentration, e.g., 50 µM).
-
Readout: The rate should increase 5- to 10-fold for DnaK.
-
Comparison: Human Hsp70 will show a lower fold-stimulation (typically 2-3 fold) with p5, indicating weaker allosteric coupling for this specific sequence.
Implications for Drug Development
The "p5" vs. "PrAMP" Distinction
Researchers must distinguish between p5 (the model substrate) and PrAMPs (Proline-rich Antimicrobial Peptides).
-
p5 (CALLLSAPRR): Used as a tracer in High-Throughput Screening (HTS). If you are developing a DnaK inhibitor, you screen for compounds that displace F-p5.
-
PrAMPs (e.g., Oncocin, Drosocin): These are evolved inhibitors that bind DnaK with nanomolar affinity but have >100-fold selectivity over human Hsp70. They bind in a "reverse" orientation compared to p5, blocking the tunnel.
Engineering Strategy
To engineer a peptide that targets bacterial Hsp70 (DnaK) while sparing human Hsp70:
-
Start with p5 backbone: Good general binder.
-
Modify the Flanking Region: DnaK tolerates and stabilizes multiple positive charges (Arg/Lys) at the C-terminus better than Hsp70.
-
Incorporate Prolines: Introduce internal prolines (as seen in PrAMPs) to rigidify the backbone, which DnaK accommodates but human Hsp70's lid sterically clashes with.
References
-
BenchChem. (2025). A Comparative Analysis of p5 Peptide Binding to DnaK and Other Hsp70 Chaperones.Link
-
Mayer, M. P., & Bukau, B. (2005).[3] Hsp70 chaperones: Cellular functions and molecular mechanism.[4] Cellular and Molecular Life Sciences. Link
-
McCarty, J. S., et al. (1995). The role of ATP in the functional cycle of the DnaK chaperone system. Journal of Molecular Biology. Link
-
Zhu, X., et al. (1996). Structural analysis of substrate binding by the molecular chaperone DnaK.[5][6][7][8][9][10] Science. Link
-
Knouw, et al. (2019). Peptide-based molecules for the disruption of bacterial Hsp70 chaperones. Journal of Medicinal Chemistry. Link
-
Vogel, J. L., et al. (2006). Intragenic suppressors of Hsp70 mutants: Interplay between the ATPase- and peptide-binding domains. PNAS. Link
Sources
- 1. Conformational Equilibria in Allosteric Control of Hsp70 Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity of the DnaK chaperone determined by screening cellulose-bound peptide libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. Conserved, Disordered C Terminus of DnaK Enhances Cellular Survival upon Stress and DnaK in Vitro Chaperone Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The solution structure of the bacterial HSP70 chaperone protein domain DnaK(393–507) in complex with the peptide NRLLLTG - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Common and divergent peptide binding specificities of hsp70 molecular chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protocol for reconstituting p5 ligand acetate in water or DMSO
Application Note: Reconstitution and Handling of p5 Peptide (Cdk5 Inhibitor) Acetate
Scope & Introduction
This guide details the protocol for the reconstitution, storage, and handling of the p5 peptide (also known as TFP5 in its TAT-fused form), a 24-amino acid peptide derived from the Cdk5 activator p35.
Target Molecule:
-
Origin: Residues Lys245–Ala277 of the p35 protein.
-
Sequence: KEAFWDRCLSVINLMSSKMLQINA (Note: Sequence may vary slightly by vendor; always check specific CoA).
-
Mechanism: p5 specifically inhibits the pathological Cdk5/p25 complex without affecting the physiological Cdk5/p35 complex, preventing Tau hyperphosphorylation and neurodegeneration.
Critical Handling Note: The p5 peptide contains Methionine (Met) and Cysteine (Cys) residues.[5] These are susceptible to oxidation. While DMSO is the standard solvent for hydrophobic peptides, it can act as an oxidizing agent over time. This protocol includes specific mitigation strategies for these residues.
Physicochemical Properties & Pre-Reconstitution Checklist
Before opening the vial, you must calculate the actual amount of peptide present. Lyophilized peptides are never 100% peptide by weight; they contain counter-ions (acetate) and bound water.
| Property | Value / Note |
| Counter-ion | Acetate (Acidic salt, generally improves water solubility over TFA) |
| Hydrophobicity | Moderate/High (Contains W, L, V, I, M residues) |
| Net Peptide Content (NPC) | Typically 70% – 80% (Check Certificate of Analysis) |
| Molecular Weight | ~2,750 – 2,900 Da (Sequence dependent) |
| Isoelectric Point (pI) | ~9.5 (Basic). Positive net charge at neutral pH. |
The "Gross vs. Net" Calculation
Do not assume 1 mg of powder = 1 mg of peptide.
Protocol A: Stock Solution Preparation (Recommended)
Best for: Long-term storage, high-concentration stocks, and cell culture additives. Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).
Rationale: Although p5 acetate is water-soluble due to its positive charge, water stocks are prone to aggregation and microbial growth. DMSO ensures complete solvation of hydrophobic domains.
Step-by-Step:
-
Equilibration: Allow the lyophilized vial to warm to room temperature (20–25°C) for 30 minutes before opening.
-
Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic peptide, causing hydrolysis.
-
-
Solvent Selection:
-
Standard: Sterile, cell-culture grade DMSO.
-
Optimized for Met/Cys: If the peptide will be stored for >1 month, use degassed DMSO (sparged with nitrogen/argon) to reduce oxidation of Methionine residues.
-
-
Dissolution:
-
Add DMSO to achieve a concentration of 5–10 mg/mL .
-
Technique: Add solvent down the side of the vial.[6] Vortex gently (pulse 3 x 5 seconds).
-
Visual Check: Solution must be optically clear. If cloudy, sonicate in a water bath for 2 minutes.
-
-
Dilution (The "Crash" Test):
-
Before committing the whole batch, take 10 µL of stock and add to 990 µL of water.
-
If precipitate forms, the peptide is aggregating. You may need to keep the stock concentration lower or use a 10% Acetic Acid boost (see Troubleshooting).
-
-
Aliquot & Storage:
-
Divide into single-use aliquots (e.g., 20–50 µL) in low-bind polypropylene tubes.
-
Store at -80°C. Avoid -20°C for Met-containing peptides if possible.
-
Protocol B: Aqueous Reconstitution
Best for: Immediate use (same day) or in vivo injections where DMSO is contraindicated.
Step-by-Step:
-
Buffer Choice: Use Sterile Water or 10 mM Acetic Acid .
-
Avoid: PBS or high-salt buffers initially. Salts promote aggregation of the hydrophobic core before the peptide is fully solvated.
-
-
Dissolution:
-
Add water to achieve 1–2 mg/mL.
-
Vortex immediately.
-
-
pH Adjustment (If insoluble):
-
p5 is basic (pI ~9.5). If it does not dissolve in water, it needs a lower pH.[7]
-
Add 10% Acetic Acid dropwise until dissolved.
-
-
Filtration:
-
For cell culture, pass through a 0.22 µm PVDF or PES syringe filter. Note: Pre-wet the filter to minimize peptide loss.
-
Quality Control: The Self-Validating Step
Verify the concentration of your stock solution using UV absorbance. p5 contains 1 Tryptophan (W) residue, allowing for A280 measurement.
Formula:
-
(Extinction Coefficient of p5)
(based on 1 Trp). - = Path length (usually 1 cm).
Procedure: Dilute 5 µL of stock into 995 µL buffer. Measure A280. Calculate stock concentration. This validates your preparation independent of the weighing error.
Visualizations
Figure 1: Reconstitution Decision Workflow
This flowchart guides the researcher through the solvent selection process based on the application.
Caption: Decision matrix for p5 peptide reconstitution ensuring stability of Met/Cys residues.
Figure 2: p5 Mechanism of Action (Cdk5 Signaling)
Understanding where p5 acts validates why the acetate salt (soluble, cell-permeable) is used.
Caption: p5 selectively targets the pathological Cdk5/p25 complex while sparing the essential Cdk5/p35 pathway.
Troubleshooting & FAQ
| Observation | Possible Cause | Solution |
| Cloudy Solution (Water) | Hydrophobic aggregation or pH mismatch. | Add 10% Acetic Acid dropwise. If still cloudy, add DMSO up to 5% v/v. |
| Yellowing of Stock | Oxidation of Methionine/Tryptophan. | Discard. In future, use degassed solvents and store under Nitrogen. |
| Cell Toxicity | DMSO concentration too high. | Ensure final DMSO in culture is <0.1%.[7][8] Dilute stock 1:1000. |
| Low Activity | Peptide stuck to tube walls. | Use LoBind® tubes. Pre-rinse tips with buffer. |
References
-
Zheng, Y. L., et al. (2010). "A 24-Residue Peptide (p5), Derived from p35, the Cdk5 Neuronal Activator, Specifically Inhibits Cdk5-p25 Hyperactivity and Tau Hyperphosphorylation."[9][10] Journal of Biological Chemistry, 285(44), 34202–34212.
-
Binukumar, B. K., et al. (2015). "TP5/TFP5, a Peptide Inhibitor of Aberrant Cdk5/p25 Activity, Rescues Mitochondrial Defects and Neuronal Death in Parkinson's Disease Models."[11] Journal of Biological Chemistry.
-
Thermo Fisher Scientific. "Peptide Solubility Guidelines and Reconstitution." Technical Resources.
-
Sigma-Aldrich (Merck). "Handling and Storage of Synthetic Peptides." Technical Notes.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. jneurosci.org [jneurosci.org]
- 3. Analysis of the Inhibitory Elements in the p5 Peptide Fragment of the CDK5 Activator, p35, CDKR1 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8597660B2 - Therapeutic approach to neurodegenerative disorders using a TFP5-peptide - Google Patents [patents.google.com]
- 5. bachem.com [bachem.com]
- 6. thepeptidereport.com [thepeptidereport.com]
- 7. jpt.com [jpt.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. iplab.hkust.edu.hk [iplab.hkust.edu.hk]
- 11. Frontiers | Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders [frontiersin.org]
Application Note: A Detailed Protocol for the Standard DnaK ATPase Assay Utilizing the p5 Substrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bacterial Hsp70 chaperone, DnaK, is a critical component of the cellular protein quality control system, playing a vital role in protein folding, refolding of misfolded or aggregated proteins, and protein translocation.[1] These essential functions are powered by its adenosine triphosphate (ATP) hydrolysis activity, which is allosterically regulated by co-chaperones and substrate binding.[2][3] This application note provides a comprehensive, step-by-step protocol for a standard DnaK ATPase assay using the synthetic peptide p5 as a model substrate. We delve into the underlying principles of the DnaK chaperone cycle, the rationale behind experimental choices, and methods for data analysis, offering a robust framework for studying DnaK's enzymatic activity and for the screening of potential modulators.
Introduction: The DnaK Chaperone System
DnaK, the bacterial homolog of the eukaryotic Hsp70, is a highly conserved molecular chaperone.[4] Its function is intrinsically linked to its ability to bind and hydrolyze ATP.[5] The DnaK protein consists of two principal domains: a nucleotide-binding domain (NBD) at the N-terminus and a substrate-binding domain (SBD) at the C-terminus, connected by a flexible linker.[4] The chaperone cycle involves a transition between a low-affinity, ATP-bound state and a high-affinity, ADP-bound state for its substrates.[5][6]
This cycle is tightly regulated by two co-chaperones:
-
DnaJ (Hsp40): This co-chaperone recognizes and delivers unfolded substrate proteins to DnaK.[3][7] Crucially, DnaJ also dramatically stimulates the inherently weak ATPase activity of DnaK, locking the substrate in a high-affinity complex.[2][8]
-
GrpE: This nucleotide exchange factor facilitates the release of ADP from DnaK, allowing ATP to rebind and triggering the release of the substrate, thereby completing the cycle.[3][9]
The synthetic peptide p5 (sequence: CLLLSAPRR) acts as a high-affinity substrate for DnaK, effectively mimicking an unfolded protein segment and stimulating its ATPase activity, making it an invaluable tool for in vitro studies.[1]
Principle of the Assay
The DnaK ATPase assay quantifies the rate of ATP hydrolysis to adenosine diphosphate (ADP) and inorganic phosphate (Pi). The binding of the p5 peptide to the SBD of DnaK allosterically stimulates its ATPase activity.[1] This enhanced rate of ATP hydrolysis can be measured by quantifying the amount of Pi produced over time. A common and reliable method for this is the malachite green assay, a colorimetric technique where the malachite green dye forms a complex with molybdate and free inorganic phosphate, resulting in a colored product that can be measured spectrophotometrically.[10][11]
The DnaK Chaperone Cycle and the Role of p5
The intricate dance of the DnaK chaperone cycle is central to its function. The p5 peptide serves as a specific trigger to probe this cycle.
Caption: The DnaK ATPase cycle illustrating the role of p5 peptide.
Experimental Protocol: DnaK ATPase Assay using Malachite Green
This protocol is designed for a 96-well plate format, suitable for moderate throughput screening.
Materials and Reagents
-
Proteins:
-
Purified DnaK
-
Purified DnaJ (optional, but recommended for maximal stimulation)
-
Purified GrpE (optional, for studying nucleotide exchange)
-
-
Substrate:
-
p5 peptide (CLLLSAPRR)
-
-
Assay Buffer:
-
100 mM Tris-HCl, pH 7.4
-
20 mM KCl
-
6 mM MgCl2
-
0.01% Triton X-100
-
-
ATP Solution:
-
10 mM ATP in water, pH 7.4
-
-
Malachite Green Reagent:
-
Solution A: 0.045% Malachite Green in water
-
Solution B: 4.2% Ammonium Molybdate in 4 M HCl
-
Working Reagent: Mix 3 parts of Solution A with 1 part of Solution B. Prepare fresh daily.
-
-
Phosphate Standard:
-
Potassium phosphate (KH2PO4) stock solution (e.g., 1 M) for generating a standard curve.
-
-
Equipment:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 620-650 nm
-
Incubator or water bath at 37°C
-
Assay Workflow
Caption: Experimental workflow for the DnaK ATPase assay.
Step-by-Step Procedure
-
Prepare Phosphate Standards: Prepare a serial dilution of the KH2PO4 stock solution in the assay buffer to generate a standard curve (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µM).
-
Reaction Setup: In a 96-well plate, prepare the following reaction mixtures (total volume of 50 µL before adding ATP):
-
Basal Activity: DnaK in assay buffer.
-
Stimulated Activity: DnaK and p5 peptide in assay buffer.
-
Co-chaperone Stimulated Activity: DnaK, DnaJ, and p5 peptide in assay buffer.
-
Controls:
-
Buffer only (blank).
-
ATP only (background ATP hydrolysis).
-
DnaJ and/or p5 only (to ensure they do not have intrinsic ATPase activity).
-
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the reaction by adding ATP to each well to a final concentration of 1 mM. Mix gently.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 30-90 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Color Development: Stop the reaction by adding 150 µL of the fresh Malachite Green working reagent to each well. Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure Absorbance: Measure the absorbance at approximately 630 nm using a microplate reader.
Quantitative Data Summary
| Component | Recommended Final Concentration | Purpose |
| DnaK | 0.5 - 2 µM | Enzyme |
| DnaJ | 0.5 - 2 µM | Co-chaperone, stimulates ATPase activity |
| p5 peptide | 10 - 50 µM | Substrate, stimulates ATPase activity |
| ATP | 1 mM | Substrate for the ATPase reaction |
Data Analysis and Interpretation
-
Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the phosphate concentration.
-
Calculate Phosphate Concentration: Use the standard curve equation to calculate the concentration of inorganic phosphate (Pi) produced in each experimental well from their absorbance values. Remember to subtract the absorbance of the blank.
-
Determine ATPase Activity: The ATPase activity is expressed as the rate of Pi production over time. The specific activity can be calculated using the following formula:
Specific Activity (nmol Pi/min/mg DnaK) = ( [Pi] (µM) * Reaction Volume (L) ) / ( Incubation Time (min) * Amount of DnaK (mg) ) * 1000
Expected Results:
-
The addition of the p5 peptide should lead to a noticeable increase in ATPase activity.
-
The combined presence of DnaJ and the p5 peptide will result in a significant, synergistic stimulation of DnaK's ATPase activity.[2][12]
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls are essential:
-
No Enzyme Control: To account for any non-enzymatic ATP hydrolysis.
-
No Substrate Control: To measure the basal ATPase activity of DnaK.
-
Linearity of the Reaction: It is crucial to perform a time-course experiment to ensure that the chosen incubation time falls within the linear range of the reaction.
-
Enzyme Concentration Dependence: The rate of the reaction should be proportional to the concentration of DnaK used.
Conclusion
This application note provides a detailed and robust protocol for measuring the ATPase activity of DnaK using the p5 peptide as a substrate. By understanding the principles of the DnaK chaperone cycle and carefully implementing the described assay, researchers can effectively study the enzymatic function of this crucial molecular chaperone. This assay serves as a fundamental tool for basic research into protein folding and quality control, as well as for the high-throughput screening of potential inhibitors or activators of DnaK, which holds promise for the development of novel therapeutics.
References
-
Liberek, K., Marszalek, J., Ang, D., Georgopoulos, C., & Zylicz, M. (1991). Escherichia coli DnaJ and GrpE heat shock proteins jointly stimulate ATPase activity of DnaK. PNAS. [Link]
- Mayer, M. P., & Bukau, B. (2005). Hsp70 chaperones: cellular functions and molecular mechanism. Cellular and Molecular Life Sciences.
-
Genest, O., Hoskins, J. R., & Wickner, S. (2019). Bacterial Hsp90 ATPase Assays. Methods in Molecular Biology. [Link]
- Harrison, C. J., Hayer-Hartl, M., Di Liberto, M., Hartl, F. U., & Kuriyan, J. (1997). GrpE, a nucleotide exchange factor for DnaK. Science.
-
Let's Talk Academy. (2025). Understanding the Role of Bacterial Stress Proteins: DnaK, DnaJ, GroEL, GroES, and GrpE in ATP-Dependent Protein Folding. CSIR NET LIFE SCIENCE COACHING. [Link]
- Gamer, J., Multhaup, G., Tomoyasu, T., McCarty, J. S., Rüdiger, S., Schönfeld, H. J., Schirra, C., Bujard, H., & Bukau, B. (1996). A cycle of binding and release of the DnaK, DnaJ and GrpE chaperones regulates activity of the Escherichia coli heat shock transcription factor sigma32. The EMBO Journal.
- Liberek, K., Wall, D., & Georgopoulos, C. (1995).
-
Liberek, K., Georgopoulos, C., & Zylicz, M. (1991). Escherichia coli DnaJ and GrpE heat shock proteins jointly stimulate ATPase activity of DnaK. PNAS. [Link]
-
Jo, S., Kim, M., & Kang, B. H. (2023). Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors. Journal of Visualized Experiments. [Link]
-
Shiau, A. K., Harris, S. F., Southworth, D. R., & Agard, D. A. (2006). High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. Journal of Biological Chemistry. [Link]
-
Russell, R., Jordan, R., & McMacken, R. (1998). Kinetic characterization of the ATPase cycle of the DnaK molecular chaperone. Biochemistry. [Link]
-
Russell, R., Jordan, R., & McMacken, R. (1998). Kinetic Characterization of the ATPase Cycle of the DnaK Molecular Chaperone. PubMed. [Link]
- Jin, Y., & Gestwicki, J. E. (2009). Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability. Journal of Neuroscience.
-
Jin, Y., & Gestwicki, J. E. (2009). Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability. PMC - NIH. [Link]
-
ResearchGate. (2022). Malachite green phosphate assay. ResearchGate. [Link]
-
Rüdiger, S., Germeroth, L., Schneider-Mergener, J., & Bukau, B. (1997). Substrate specificity of the DnaK chaperone determined by screening cellulose-bound peptide libraries. The EMBO Journal. [Link]
- Mayer, M. P., & Bukau, B. (2000).
-
Chiappori, F., Fumian, M., Milanesi, L., & Merelli, I. (2015). DnaK as Antibiotic Target: Hot Spot Residues Analysis for Differential Inhibition of the Bacterial Protein in Comparison with the Human HSP70. PLOS One. [Link]
-
ResearchGate. (n.d.). A, crystal structure of DnaK-(389-607) bound to NR peptide (Protein...). ResearchGate. [Link]
-
Zhuravleva, A., & Gierasch, L. M. (2015). Mutagenesis Reveals the Complex Relationships between ATPase Rate and the Chaperone Activities of Escherichia coli Heat Shock Protein 70 (Hsp70/DnaK). Journal of Biological Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. DnaK as Antibiotic Target: Hot Spot Residues Analysis for Differential Inhibition of the Bacterial Protein in Comparison with the Human HSP70 | PLOS One [journals.plos.org]
- 5. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 6. Mutagenesis Reveals the Complex Relationships between ATPase Rate and the Chaperone Activities of Escherichia coli Heat Shock Protein 70 (Hsp70/DnaK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A cycle of binding and release of the DnaK, DnaJ and GrpE chaperones regulates activity of the Escherichia coli heat shock transcription factor sigma32 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 11. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
optimal concentration of p5 ligand for DnaJ activation studies
Application Note: Optimization of p5 Peptide Ligand Concentration for DnaJ-Mediated DnaK Activation
Executive Summary & Scientific Rationale
The "p5" peptide (C-L-L-L-S-A-P-R-R ), derived from the mitochondrial aspartate aminotransferase presequence, is a critical model substrate in chaperone biology.[1] Unlike generic unfolded proteins, p5 binds with high affinity to both DnaK (Hsp70) and DnaJ (Hsp40) .
In DnaK/DnaJ activation studies, the concentration of p5 is not merely a variable; it is the allosteric switch that couples the J-domain stimulation to the ATPase cycle. DnaJ stimulates DnaK's ATPase activity by
The Core Challenge: Researchers often use arbitrary concentrations of p5 (e.g., 100 µM), leading to aggregation artifacts or signal quenching. Conversely, concentrations near the
This guide details the methodology to empirically determine the Optimal Saturating Concentration (
Mechanistic Workflow: The DnaJ-p5-DnaK Axis
To optimize the concentration, one must understand the binding order. DnaJ acts as a "scanning factor," binding hydrophobic ligands (like p5) and delivering them to DnaK-ATP.
Pathway Visualization
Caption: The DnaJ-mediated delivery of p5 triggers ATP hydrolysis in DnaK. Optimization targets the saturation of the DnaJ-p5 complex.
Critical Reagent Preparation: The p5 Peptide
The sequence Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg is amphiphilic but prone to oxidative dimerization (via N-terminal Cys) and aggregation (via tri-Leucine).
Protocol: Solubilization and Quantification
-
Stock Preparation: Dissolve lyophilized p5 in 100% DMSO to a concentration of ~10 mM. Do not attempt to dissolve directly in aqueous buffer, as the hydrophobic core may form cryptic aggregates.
-
Reduction: Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to the stock to prevent disulfide dimerization of the Cysteine residue. Avoid DTT if using Ellman’s reagent later.
-
Quantification (The "Self-Validating" Step):
-
Do not rely on weight.
-
Use Ellman’s Assay (DTNB) targeting the single Cysteine.
-
Reaction: Mix 5 µL stock + 95 µL Buffer + 100 µL DTNB solution. Measure Absorbance at 412 nm (
). -
Validation: Concentration must be within ±10% of expected weight-based value.
-
Experimental Protocol: Determining via ATPase Assay
This protocol identifies the concentration of p5 required to achieve
Assay Principle: Coupled-enzyme regenerative ATPase assay (NADH oxidation monitored at 340 nm) or Malachite Green (endpoint phosphate detection).
Step-by-Step Workflow
-
Buffer Conditions:
-
50 mM HEPES-KOH (pH 7.6)
-
150 mM KCl (Physiological salt is crucial for DnaJ specificity)
-
5 mM MgCl2
-
1 mM TCEP (Maintain p5 reduction)
-
0.01% Triton X-100 (Prevent surface adsorption)
-
-
Fixed Component Setup:
-
DnaK: 1.0 µM (Standard physiological mimic)
-
DnaJ: 0.5 µM (Ratio 1:2 relative to DnaK is standard for catalytic substoichiometry)
-
ATP: 1.0 mM (Saturating)
-
-
The p5 Titration: Prepare a dilution series of p5 in the assay buffer.
-
Range: 0, 0.5, 1, 2, 5, 10, 20, 40, 80, 100 µM.
-
Control: DnaK + ATP + p5 (No DnaJ) to measure basal stimulation by peptide alone.
-
-
Measurement:
-
Incubate at 25°C or 30°C.
-
Monitor
decrease (Coupled Assay) or terminate at 15 min (Malachite Green). -
Calculate ATPase rate (
, min ) for each p5 concentration.
-
-
Data Analysis:
-
Plot Rate (
) vs. [p5]. -
Fit to the Michaelis-Menten equation:
-
Optimal Concentration Decision Matrix
| Observed | Recommended Working Concentration ( | Rationale |
| 0.2 - 1.0 µM | 10 - 20 µM | High affinity. 20x |
| > 5.0 µM | 50 - 80 µM | Lower affinity. Higher concentration needed, but monitor for precipitation (turbidity). |
| Sigmoidal Curve | Hill Equation Fit | Indicates cooperativity. Use concentration at plateau onset. |
Troubleshooting & Validation
Common Failure Modes
-
Signal Drift: p5 oxidation. Solution: Fresh TCEP in all buffers.
-
High Background: p5 stimulating DnaK without DnaJ. Note: p5 does stimulate DnaK alone (approx 2-5 fold). DnaJ + p5 should stimulate >50-fold. If DnaJ stimulation is weak, the DnaJ J-domain may be compromised.
-
Precipitation: At >100 µM, p5 may aggregate. Spin down samples at 20,000 x g for 10 min before assay; if pellet is visible, concentration is too high.
Visualizing the Optimization Workflow
Caption: Systematic workflow to define the operational window for p5 ligand in DnaJ assays.
References
-
Pierpaoli, E. V., et al. (1998). The molecular chaperone DnaK is a "holdase": DnaJ and GrpE are required for refolding of a luciferase-DnaK complex. Journal of Biological Chemistry, 273(11), 6643-6649.[3]
-
Laufen, T., et al. (1999).[4] Mechanism of regulation of Hsp70 chaperones by DnaJ cochaperones. Proceedings of the National Academy of Sciences, 96(10), 5452-5457.
-
Karzai, A. W., & McMacken, R. (1996). A bipartite signaling mechanism involved in DnaJ-mediated activation of the Escherichia coli DnaK protein. Journal of Biological Chemistry, 271(19), 11236-11246.
-
Mayer, M. P., et al. (2000). Multistep mechanism of substrate binding determines chaperone activity of Hsp70.[5] Nature Structural Biology, 7, 586–593.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanism of regulation of Hsp70 chaperones by DnaJ cochaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Its substrate specificity characterizes the DnaJ co-chaperone as a scanning factor for the DnaK chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations in the DnaK chaperone affecting interaction with the DnaJ cochaperone - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low ATPase Stimulation with p5 Ligand
Ticket ID: #ATPase-p5-Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Category: Assay Development / Membrane Transporters
Executive Summary
You are experiencing low or negligible ATPase stimulation upon the addition of your test ligand, p5 . In membrane-bound ATPase assays (commonly used for ABC transporters like P-gp/MDR1, BCRP, or specific P-type ATPases), "stimulation" is the differential between basal ATP hydrolysis and ligand-induced hydrolysis.
A lack of stimulation does not immediately confirm that p5 is a non-binder. It often indicates a physicochemical mismatch, assay interference, or suboptimal lipid environment. This guide systematically isolates the root cause, moving from chemistry (solubility) to physics (optical interference) to biology (protein kinetics).
Phase 1: The Diagnostic Matrix
Before altering the biological parameters, use this decision matrix to categorize your issue.
Visual Workflow: Troubleshooting Logic
Figure 1: Decision tree for isolating the cause of low ATPase stimulation.
Phase 2: Physicochemical Barriers (The "Free Drug" Hypothesis)
The most common cause of "false negative" stimulation is that the ligand p5 is not bioavailable in the assay well, despite being added.
Issue 1: Ligand Precipitation & Aggregation
Hydrophobic ligands (typical substrates for P-gp/MDR1) often aggregate in aqueous ATPase buffers. If p5 forms colloidal aggregates, it cannot enter the transporter's binding pocket.
-
Symptom: Flat dose-response curve or erratic signal at high concentrations.
-
Mechanism: Aggregates sequester the monomeric drug.
-
Validation Protocol:
-
Prepare p5 at 100x concentration in DMSO.
-
Dilute into assay buffer without protein.
-
Measure Absorbance (OD600) or Light Scattering.
-
Threshold: If OD600 > 0.005 above buffer blank, p5 is precipitating.
-
Issue 2: Colorimetric/Chemical Interference
If you are using a Malachite Green (phosphate detection) or Luciferase-based (ATP depletion) assay, p5 itself may be interfering with the detection reagent.
| Interference Type | Mechanism | Diagnostic Step |
| Color Quenching | p5 absorbs light at 600–650 nm, masking the Malachite Green signal. | Add Phosphate Standard + p5 (no protein). Does signal match Standard alone? |
| Luciferase Inhibition | p5 inhibits the Luciferase enzyme (in P-gp-Glo™ type assays), making it look like less ATP was consumed (low activity). | Spike ATP + Luciferase reagent + p5. If luminescence drops vs. control, p5 is a luciferase inhibitor. |
| Acid Lability | Acidic stop solutions cause p5 to degrade or precipitate, altering OD. | Inspect wells visually after adding stop solution. |
Phase 3: Biological Optimization (The "Coupling" Hypothesis)
If p5 is soluble and chemically inert, the issue lies in the protein-membrane interface .
Issue 3: High Basal Activity (Uncoupled Hydrolysis)
ATPase stimulation is a ratio:
-
Root Cause: The transporter is "uncoupled," hydrolyzing ATP without transporting substrate. This is often driven by low cholesterol or suboptimal phospholipid composition in the membrane preparation (e.g., High Five™ insect cell membranes vs. mammalian membranes).
-
Solution:
-
Cholesterol Spiking: P-gp (MDR1) requires cholesterol for structural rigidity. Add soluble cholesterol (e.g., RAMEB or cholesterol-hemisuccinate) to the reaction mix (0.1 – 0.2 mM final).
-
Buffer Strength: Increase ionic strength (e.g., 50 mM KCl) to tighten the membrane and reduce spontaneous hydrolysis.
-
Issue 4: The "Bell-Shaped" Curve (Inhibition at High Doses)
You might see stimulation at low [p5] but a return to baseline at high [p5].
-
Mechanism: At high concentrations, p5 may bind to a secondary low-affinity site that locks the transporter (substrate inhibition), or it may disrupt the membrane bilayer integrity.
-
Action: Do not focus solely on
. Analyze the specific activity at to see if stimulation occurs in the linear range.
Phase 4: Detailed Experimental Protocol
Use this "Gold Standard" protocol to validate p5 stimulation. This protocol minimizes artifacts by including a Vanadate Trap control.
Reagents
-
Buffer: 50 mM Tris-MES (pH 6.8), 50 mM KCl, 2 mM EGTA, 2 mM DTT, 5 mM NaN3.
-
Substrate: 5 mM Mg-ATP.
-
Inhibitor: 0.3 mM Sodium Orthovanadate (
) – Critical for defining specific activity.
Step-by-Step Workflow
-
Preparation: Thaw membranes rapidly at 37°C, then place on ice.
-
Plate Setup (96-well):
-
Set A (Total Activity): Membrane + p5 + ATP.
-
Set B (Non-Specific Activity): Membrane + p5 + ATP + Vanadate .
-
-
Incubation:
-
Pre-incubate membranes with p5 for 5 minutes at 37°C (allows lipid partitioning).
-
Start reaction with Mg-ATP. Incubate 20–40 minutes (linear range).
-
-
Detection: Add Malachite Green reagent. Incubate 20 mins. Read OD620.
-
Calculation:
Note: Subtracting the Vanadate well removes background phosphate and non-transporter ATPase activity, significantly improving the signal-to-noise ratio for p5 stimulation.
Pathway Visualization: Ligand-Stimulated ATPase Cycle
Figure 2: The catalytic cycle of ABC transporters. Stimulation requires successful ligand binding to trigger NBD dimerization.
FAQ: Specific "p5" Scenarios
Q: Is "p5" a specific peptide standard I should be using? A: In most contexts, "p5" is a variable. However, if you are referring to the P5 peptide (mimetic of Connexin43), note that literature suggests P5 often acts to attenuate or regulate ATP release channels, rather than stimulating classical ATPase pumps like P-gp. Ensure your biological hypothesis matches the ligand's known mechanism.
Q: My p5 ligand is highly lipophilic (LogP > 5). Why no stimulation? A: Extremely lipophilic compounds can partition so deeply into the lipid bilayer that they never enter the transporter's central binding cavity. Try adding 0.1% BSA to the buffer; BSA acts as a "shuttle" to present the ligand to the transporter.
Q: Can I use Verapamil as a positive control? A: Yes. Verapamil (20–50 µM) is the industry standard for P-gp ATPase stimulation. If Verapamil fails to stimulate your batch, the membrane preparation is defective (likely denatured or lipid-poor), not your p5 ligand.
References
-
Ambudkar, S. V., et al. (1998). "Biochemical, cellular, and pharmacological aspects of the multidrug transporter." Annual Review of Pharmacology and Toxicology.
-
Gottesman, M. M., et al. (1995). "P-glycoprotein retains drug-stimulated ATPase activity upon covalent linkage of the two nucleotide binding domains." Journal of Biological Chemistry.
-
Promega Corporation. "P-gp-Glo™ Assay Systems Technical Manual." Promega Technical Resources.
-
Sigma-Aldrich. "ATPase/GTPase Activity Assay Kit Technical Bulletin." Sigma-Aldrich Technical Library.
-
Urbatsch, I. L., et al. (2023). "Lipid environment determines the drug-stimulated ATPase activity of P-glycoprotein." Frontiers in Physiology.
Technical Support Center: Optimizing DMSO for Peptide 5 (p5) Acetate
Executive Summary
This guide addresses the solubility challenges associated with Peptide 5 (p5) , the Connexin43 hemichannel mimetic (Sequence: VDCFLSRPTEKT), specifically in its acetate salt form. While acetate salts are generally more biocompatible than TFA salts, p5 presents unique challenges due to its amphiphilic nature and the presence of a Cysteine residue.
The Core Challenge: Balancing the hydrophobic requirement for DMSO dissolution against the biological toxicity of DMSO in downstream assays, while preventing the "crash-out" (precipitation) that occurs upon aqueous dilution.
Module 1: Master Stock Preparation
Q: How do I prepare a stable Master Stock of p5 Acetate?
A: You must use the "Organic First" principle. Do not attempt to dissolve p5 acetate directly in buffers like PBS.
The Protocol:
-
Calculate Net Peptide Content (NPC): Acetate salts contain counter-ions and residual water. If your vial says "1 mg," the actual peptide mass is likely 70-80% of that. Check your Certificate of Analysis (CoA) for the NPC.
-
Formula:Actual Mass = Powder Weight × %NPC
-
-
Solvent Choice: Use anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide).
-
Why: DMSO has a high dielectric constant and disrupts inter-peptide hydrogen bonding, which is critical for p5.
-
-
Concentration Target: Aim for a high concentration Master Stock (e.g., 10 mM to 50 mM ).
-
Dissolution: Add DMSO to the vial. Vortex for 30 seconds. If the solution is not crystal clear, sonicate in a water bath for 5 minutes at <30°C.
Warning: Peptide 5 contains Cysteine (C) .[3] DMSO is a mild oxidant and can promote disulfide bond formation (dimerization) over time. Use fresh DMSO and minimize air exposure.
Module 2: The "Crash Out" (Troubleshooting Precipitation)
Q: My p5 precipitated when I added it to my cell culture media. How do I fix this?
A: This is the "Solvent Shock" effect. Adding a hydrophobic peptide in DMSO directly into a high-salt buffer (like PBS or DMEM) strips away the solvation shell, causing immediate aggregation.
The Rescue Protocol (Stepwise Dilution): Instead of DMSO Stock -> Media, use an intermediate water step.
-
Step 1: Dilute your DMSO Master Stock 1:10 into sterile deionized water (not PBS).
-
Result: The reduced ionic strength allows the acetate counter-ions to help maintain solubility.
-
-
Step 2: Slowly add this intermediate solution to your media/buffer with gentle vortexing.
Visualization: The Solubility Workflow
The following diagram illustrates the correct decision tree to avoid precipitation.
Caption: Optimized workflow for solubilizing p5 acetate. Note the critical divergence at the dilution stage to avoid ionic shock precipitation.
Module 3: Biological Compatibility & Toxicity
Q: What is the maximum DMSO concentration my cells can tolerate?
A: While p5 requires DMSO for solubility, your cells do not tolerate it well. You must optimize the "Working Concentration" to keep DMSO below the toxicity threshold.[2]
Standard Limits for Biological Assays:
| Assay Type | Max Recommended DMSO % (v/v) | Notes |
| Primary Neurons/Glia | 0.1% | Highly sensitive. >0.1% alters membrane potential. |
| Immortalized Lines (HeLa, HEK) | 0.5% | Robust, but >0.5% induces stress responses. |
| Enzymatic Assays | 1.0% - 5.0% | Enzymes are generally more tolerant than cells. |
| In Vivo (Rodent Injection) | 5.0% - 10% | Requires co-solvents (e.g., PEG400) to prevent local necrosis. |
The Calculation: To achieve 0.1% DMSO in your well:
-
If you need 10 µM p5 in the assay.
-
Your Master Stock must be 10 mM (1000x concentration).
-
Diluting 10 mM (100% DMSO) at 1:1000 yields 10 µM p5 at 0.1% DMSO.
Module 4: Stability & The Cysteine Factor
Q: Can I store the dissolved p5 stock at -20°C?
A: Yes, but with strict caveats due to the Cysteine residue in p5 (VDCFLSRPTEKT).
-
Oxidation: DMSO facilitates the oxidation of Cysteine thiols into disulfides (Cys-Cys), forming dimers that are biologically inactive and insoluble.
-
Hygroscopicity: DMSO absorbs water from the air. Water lowers the freezing point and can cause repeated micro-freeze-thaw cycles in "frost-free" freezers, degrading the peptide.
Best Practice for Storage:
-
Aliquot immediately: Do not freeze/thaw the main stock.
-
Gas Overlay: If possible, overlay the stock with Argon or Nitrogen gas before capping.
-
Time Limit: Use DMSO stocks within 1 month at -20°C. For >1 month, store as lyophilized powder.
References
-
O'Carroll, S. J., et al. (2008).[4][5] Connexin 43 mimetic peptides reduce swelling, astrogliosis, and neuronal cell death after spinal cord injury.[4][5][6] Cell Communication & Adhesion.
-
LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein Technical Support.
-
Tocris Bioscience. (n.d.). Peptide 5: Connexin 43 Mimetic Peptide Product Guide.[7] Tocris Technical Data.
-
Bachem. (2021). Handling and Solubility Guidelines for Peptides. Bachem Technical Notes.
-
Nikon Healthcare. (n.d.). The Cytotoxicity of DMSO in Live-Cell Imaging. Nikon App Notes.
Sources
Technical Support Center: p5 Peptide Acetate Stability & Handling
Welcome to the technical support center for p5 peptide acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice on the stability, storage, and handling of p5 peptide acetate. As the term "p5 peptide" can refer to several different molecules with distinct sequences and functions, this guide provides broadly applicable principles of peptide chemistry and best practices.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in stability for lyophilized p5 peptide acetate at Room Temperature vs. -20°C?
The primary difference lies in the rate of potential degradation reactions. While lyophilized (freeze-dried) peptides are significantly more stable than peptides in solution, they are not inert.
-
At Room Temperature (approx. 25°C): Lyophilized p5 peptide acetate is generally stable for several weeks to months.[5][6] However, at this temperature, there is sufficient energy to slowly drive degradation processes like non-enzymatic hydrolysis (if any moisture is present), oxidation, and deamidation, especially for peptides with susceptible amino acid residues.[7][8] This makes room temperature suitable only for short-term storage or during shipping.[9][10][11]
-
At -20°C (or colder): Storing the lyophilized peptide at -20°C drastically reduces the kinetic energy available for these chemical reactions, effectively halting most degradation pathways.[7] For long-term storage, measured in months to years, -20°C or even -80°C is the required standard.[6][10][12][13]
Expert Insight: The acetate counterion present on your peptide is a result of the final purification step, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Acetate salts generally enhance the solubility and stability of the peptide compared to the more common trifluoroacetate (TFA) salts, which can be slightly acidic and may interfere with certain biological assays.[1]
Q2: My lyophilized peptide was shipped at ambient temperature. Is it compromised?
No, this is standard practice and generally safe. Reputable peptide manufacturers have data indicating that their lyophilized products are stable for the duration of shipping at ambient temperatures.[9] However, upon receipt, the peptide should be immediately transferred to long-term storage at -20°C or colder.[14]
Q3: Why is it critical to warm the peptide vial to room temperature before opening?
This is one of the most critical and often overlooked steps in peptide handling. Peptides, particularly in their lyophilized, salt-form, are often hygroscopic (readily absorb moisture from the air).[9][15]
-
Causality: When a cold vial is opened, the surrounding warmer, more humid air will condense on the cold surfaces, including the peptide powder itself.[5][16] This introduces water, which is the primary reactant for hydrolysis, the cleavage of peptide bonds.[8] Even trace amounts of moisture can significantly compromise the long-term stability of the peptide, even when it is returned to the freezer.[17]
-
Best Practice: Always allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.[15][17] This ensures the peptide and the air inside the vial are at the same temperature as the room, preventing condensation.
Q4: How does stability change once the p5 peptide is reconstituted in a solvent?
Once dissolved, the peptide's stability decreases dramatically. Peptides in solution are far more susceptible to chemical and physical degradation.[9][15]
-
Chemical Instability: Water facilitates hydrolysis, deamidation (of asparagine and glutamine), and oxidation.[8] The pH of the solution becomes a critical factor influencing these reaction rates.[7][18]
-
Physical Instability: Peptides can aggregate or adsorb to the surface of the storage vial, especially if they are hydrophobic.[7][19]
-
Microbial Contamination: Solutions are susceptible to bacterial or fungal growth, which can rapidly degrade the peptide.[15]
For these reasons, peptide solutions should not be stored for more than a few days at 4°C.[5] For longer storage, the solution must be aliquoted into single-use volumes and frozen at -20°C or colder.[16]
Q5: What are the "problematic" amino acids I should be aware of in my p5 peptide sequence?
The specific amino acid sequence is the most important intrinsic factor determining a peptide's stability.[8] If your p5 peptide contains any of the following, special care is required:
-
Cysteine (C), Methionine (M), Tryptophan (W): Highly susceptible to oxidation.[8][9][10] When reconstituting, use oxygen-free buffers (degassed by bubbling with nitrogen or argon).[14][15]
-
Asparagine (N), Glutamine (Q): Prone to deamidation, where the side-chain amide group is hydrolyzed to a carboxylic acid. This changes the peptide's net charge and can alter its structure and function.[9][19]
-
Aspartic Acid (D): Can undergo dehydration to form a cyclic imide intermediate, which can lead to either isomerization or cleavage of the peptide backbone. This is particularly problematic in "Asp-Pro" sequences.[19]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Explanation |
| Reduced Activity in Assay | 1. Degradation: Peptide has degraded due to improper storage (e.g., moisture, high temp).[7] 2. Aggregation: Peptide has aggregated in solution, reducing the concentration of active monomer.[19] 3. Freeze-Thaw Cycles: Repeated cycles have damaged the peptide.[6][16] | 1. Verify Purity: Use a new vial of peptide. Assess the purity of the suspect peptide via HPLC (see protocol below). 2. Improve Solubilization: Try sonicating the solution briefly.[15] For hydrophobic peptides, consider dissolving in a small amount of an organic solvent like DMSO before diluting with aqueous buffer.[13][14] 3. Aliquot: Always aliquot peptide solutions into single-use volumes after reconstitution to avoid freeze-thaw cycles.[14][15] |
| Difficulty Dissolving Peptide | 1. Hydrophobicity: The peptide sequence contains many hydrophobic amino acids. 2. Incorrect pH: The pH of the solvent is close to the peptide's isoelectric point (pI), where it has a net neutral charge and minimum solubility. | 1. Use Organic Solvent: Dissolve the peptide first in a minimal amount of DMSO, DMF, or acetonitrile, then slowly add the aqueous buffer while vortexing.[13][14] 2. Adjust pH: If the peptide is basic (net positive charge), use a slightly acidic solvent (e.g., 10% acetic acid). If it is acidic (net negative charge), use a slightly basic solvent (e.g., 0.1 M ammonium bicarbonate).[13][15] |
| Visible Precipitate in Solution After Freezing | 1. Poor Solubility: The peptide may be coming out of solution at low temperatures. 2. Buffer Issues: Some buffers (like phosphate buffers) have poor solubility at freezing temperatures and can precipitate, causing the pH to shift and the peptide to crash out. | 1. Re-solubilize: Warm the aliquot to room temperature and vortex/sonicate to see if it goes back into solution. 2. Change Buffer: Consider using a buffer system that is more stable to freezing, such as HEPES. 3. Reduce Concentration: Try storing the peptide at a lower concentration. |
Data Summary & Visual Guides
Table 1: Storage Condition Comparison for p5 Peptide Acetate
| Peptide Form | Room Temperature (~25°C) | -20°C | Key Considerations |
| Lyophilized (Powder) | Short-Term (Weeks to Months) [5][11] | Long-Term (Years) [10][12][13] | Protect from moisture and light at all times.[5][11][16] |
| Reconstituted (Solution) | Not Recommended (Hours to a Few Days at 4°C) [5] | Short to Medium-Term (Weeks to Months) [9][16] | Aliquot to avoid freeze-thaw cycles.[6][15] Use sterile, degassed buffers.[14][15] |
Diagrams
Caption: Decision tree for proper p5 peptide storage.
Caption: Key degradation pathways for peptides.
Experimental Protocols
Protocol 1: Proper Reconstitution of p5 Peptide Acetate
This protocol is designed to ensure the peptide is solubilized correctly while minimizing the risk of contamination and degradation.
-
Equilibration: Remove the sealed peptide vial from -20°C storage. Place it in a desiccator at room temperature and allow it to equilibrate for at least 30 minutes.[15]
-
Solvent Preparation: Prepare the desired sterile solvent. For initial solubilization, sterile, nuclease-free water is often a good starting point.[15] If the peptide sequence is known to be hydrophobic or contains amino acids prone to oxidation, use an appropriate solvent (e.g., containing DMSO or degassed).[13][14]
-
Initial Dilution: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.[12] Carefully open the cap and add the calculated volume of solvent to achieve a stock concentration (e.g., 1-10 mg/mL).[15]
-
Solubilization: Close the vial and gently vortex or swirl to dissolve the peptide. If solubility is poor, brief sonication in a water bath may be helpful, but avoid excessive heating.[9]
-
Verification: Ensure the solution is clear and free of particulates. If not, the peptide may not be fully dissolved or may have aggregated.[20]
-
Aliquoting & Storage: Immediately divide the stock solution into single-use aliquots in low-protein-binding polypropylene tubes. Store these aliquots at -20°C or -80°C. Avoid using frost-free freezers due to their temperature fluctuations.[6][16]
Protocol 2: Self-Validating Purity Check via RP-HPLC
This protocol provides a method to assess the purity of your p5 peptide and check for degradation over time.
-
System Preparation:
-
Column: C18 Reverse-Phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Detector: UV detector set to 214 nm (for peptide bonds) and 280 nm (for aromatic residues like Trp, Tyr).
-
-
Sample Preparation:
-
Prepare a "Time Zero" sample by reconstituting a fresh vial of p5 peptide acetate in Mobile Phase A to a concentration of ~1 mg/mL.
-
Prepare a "Test" sample from the vial you are assessing for stability, diluted to the same concentration.
-
-
HPLC Run:
-
Inject 10-20 µL of the "Time Zero" sample.
-
Run a linear gradient (e.g., 5% to 95% Mobile Phase B over 30 minutes).
-
The peptide should elute as a single, sharp major peak. Record the retention time and the peak area. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.
-
-
Analysis:
-
Inject the "Test" sample using the identical method.
-
Comparison: Look for three things in the chromatogram of the "Test" sample compared to "Time Zero":
-
A decrease in the area of the main peptide peak.
-
The appearance of new, smaller peaks (degradation products), often eluting earlier than the main peak.
-
A change in the shape of the main peak (e.g., shoulder peaks), which can indicate issues like oxidation or deamidation.
-
-
A significant loss of purity (>5-10%) indicates that the peptide has degraded and may not be suitable for sensitive experiments.
-
References
-
Bachem. (n.d.). Handling and Storage Guidelines for Peptides. Retrieved from Bachem website.[9]
-
Peptide Sciences. (n.d.). Peptide Stability: How Long Do Peptides Last?. Retrieved from Peptide Sciences website.[10]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from AAPPTEC website.[5]
-
Peptide Information. (2023, September 15). Peptide Storage. Retrieved from Peptide Information website.[6]
-
Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Retrieved from Aviva Systems Biology website.[12]
-
Dripdok Help Center. (n.d.). Storage of Unmixed Lyophilized Peptides. Retrieved from Intercom.[11]
-
Allied Academies. (2023, April 25). Improving peptide stability: Strategies and applications. Retrieved from Allied Academies website.[7]
-
R&D Guide for Success. (2025, July 10). Peptide Stability in Formulations. Retrieved from R&D Guide for Success website.[8]
-
Rai, U., & Ahlschwede, K. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH.[19]
-
ResearchGate. (2025, August 10). Peptide Stability in Solids and Solutions. Request PDF.[18]
-
Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from Genosphere Biotechnologies website.[15]
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from LifeTein website.[13]
-
JPT. (n.d.). How to Reconstitute Peptides. Retrieved from JPT website.[20]
-
Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways. Retrieved from Sigma-Aldrich website.
-
NovoPro. (n.d.). P5 peptide. Retrieved from NovoPro website.[1]
-
Yang, J., et al. (2019, July 30). Mechanism of action of antimicrobial peptide P5 truncations against Pseudomonas aeruginosa and Staphylococcus aureus. PMC.[2]
-
ResearchGate. (n.d.). Primary structure and physical properties of peptide p5 and p5R. Retrieved from ResearchGate.[3]
-
NIBSC.org. (n.d.). Peptide Storage. Retrieved from NIBSC.org website.[16]
-
AnaSpec. (n.d.). Storage and Handling Synthetic Peptides. Retrieved from AnaSpec website.[17]
-
ThermoFisher. (n.d.). Handling and Storage Instructions Standard Peptides. Retrieved from ThermoFisher website.[14]
-
Shukla, V., et al. (n.d.). Analysis of the Inhibitory Elements in the p5 Peptide Fragment of the CDK5 Activator, p35, CDKR1 Protein. PMC.[4]
Sources
- 1. P5 peptide [novoprolabs.com]
- 2. Mechanism of action of antimicrobial peptide P5 truncations against Pseudomonas aeruginosa and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the Inhibitory Elements in the p5 Peptide Fragment of the CDK5 Activator, p35, CDKR1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptidesciences.com [peptidesciences.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. pepdoopeptides.com [pepdoopeptides.com]
- 9. bachem.com [bachem.com]
- 10. jpt.com [jpt.com]
- 11. Storage of Unmixed Lyophilized Peptides | Dripdok Help Center [intercom.help]
- 12. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 13. lifetein.com [lifetein.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
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- 20. jpt.com [jpt.com]
effect of pH and ionic strength on p5 DnaK binding affinity
Introduction: Mastering the Environment of a Chaperone
Welcome to the technical support guide for investigating the binding affinity between the p5 peptide and the DnaK molecular chaperone. As researchers and drug development professionals, we understand that achieving reproducible and accurate binding data is paramount. The interaction between DnaK and its substrates is a dynamic process, exquisitely sensitive to the physicochemical environment. This guide moves beyond standard protocols to address a critical, often overlooked, aspect of assay design: the profound impact of pH and ionic strength .
While many studies utilize standardized buffers, slight deviations in these parameters can lead to significant variations in measured binding affinity, causing data inconsistency and hindering progress. This document is structured as a series of frequently asked questions and troubleshooting scenarios that you might encounter in the lab. We will explore the biochemical principles governing these effects and provide a systematic framework for optimizing your experimental conditions, ensuring the integrity and reliability of your results.
Frequently Asked Questions & Troubleshooting
Q1: My p5-DnaK binding affinity is weak and my data is not reproducible. Could my buffer be the problem?
A1: Absolutely. The binding of a substrate like the p5 peptide into the Substrate Binding Domain (SBD) of DnaK is a complex interplay of hydrophobic interactions and hydrogen bonding.[1][2] Both pH and ionic strength directly modulate these forces.
-
The Role of pH: The protonation state of acidic and basic amino acid residues in both DnaK's SBD and the p5 peptide is dictated by the buffer pH. The p5 peptide itself contains arginine residues, which are positively charged.[3] Changes in pH can alter the charge distribution within the binding cleft and on the peptide, disrupting or incorrectly forming key hydrogen bonds and electrostatic interactions that stabilize the complex. While the core interaction is hydrophobic, these electrostatic contributions are critical for specificity and affinity.
-
The Role of Ionic Strength: The concentration of ions (salt) in your buffer dictates the electrostatic environment.
-
Too Low: At very low ionic strength, non-specific electrostatic interactions can increase, potentially leading to protein aggregation or non-specific binding, which manifests as high background noise or inconsistent results.
-
Too High: Conversely, very high salt concentrations can shield the very charges needed for productive electrostatic interactions and salt bridges, weakening the specific binding affinity.
-
Therefore, an un-optimized buffer is a primary suspect for weak or variable binding data.
Q2: What is the DnaK chaperone cycle, and why is it essential for my binding assay?
A2: DnaK functions through an ATP-dependent cycle that switches it between two principal conformational states: a low-affinity ATP-bound state and a high-affinity ADP-bound state.[1][4] Understanding this cycle is non-negotiable for designing a binding experiment.
-
ATP-Bound State: In this "open" conformation, the rates of substrate binding and release are both very fast, resulting in a low net affinity .[5]
-
ADP-Bound State: Upon ATP hydrolysis, which is stimulated by a co-chaperone like DnaJ and the substrate itself, DnaK transitions to a "closed" conformation.[6][7] This state has slow substrate binding and even slower release rates, resulting in a high net affinity .
For equilibrium binding assays (e.g., Fluorescence Polarization, Isothermal Titration Calorimetry), you must lock DnaK in its high-affinity state to measure the true, tightest binding. This is achieved by including ADP (and sometimes inorganic phosphate, Pi) in your buffer and omitting ATP.[8][9] Failure to control the nucleotide state will result in a mixed population of DnaK molecules and an inaccurate, artificially low apparent binding affinity.
Caption: Experimental workflow for optimizing buffer conditions for p5-DnaK binding.
Experimental Protocol: Buffer Condition Screen via Fluorescence Polarization
This protocol outlines a systematic approach to identify the optimal pH and ionic strength for the p5-DnaK interaction.
1. Materials & Reagents
-
Purified DnaK Protein: At a known concentration (e.g., >100 µM stock), in a minimal buffer (e.g., 20 mM HEPES, 50 mM KCl).
-
Fluorescently Labeled p5 Peptide: (e.g., FITC-CLLLSAPRR) at a known stock concentration (e.g., 1 µM). [3]* Buffer Components:
-
Buffering agents (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, Tris for pH 8.0-8.5).
-
Salt (e.g., KCl or NaCl).
-
Magnesium Chloride (MgCl₂).
-
Adenosine 5'-diphosphate (ADP).
-
Dithiothreitol (DTT) or other reducing agent.
-
-
Equipment: Fluorescence plate reader capable of measuring polarization, low-volume 96- or 384-well black plates.
2. Buffer Matrix Preparation Prepare a set of 1X assay buffers. The final composition should be consistent except for the pH and salt concentration.
Table 1: Example Buffer Matrix Design
| Buffer ID | Buffering Agent (25 mM) | pH | KCl (mM) | MgCl₂ (mM) | ADP (mM) | DTT (mM) |
|---|---|---|---|---|---|---|
| A1-A4 | MES | 6.5 | 50, 100, 150, 250 | 5 | 2 | 1 |
| B1-B4 | HEPES | 7.2 | 50, 100, 150, 250 | 5 | 2 | 1 |
| C1-C4 | HEPES | 7.6 | 50, 100, 150, 250 | 5 | 2 | 1 |
| D1-D4 | Tris | 8.2 | 50, 100, 150, 250 | 5 | 2 | 1 |
-
Causality Note: A good buffering agent is chosen based on its pKa being close to the desired experimental pH. The inclusion of MgCl₂ and ADP is critical to ensure DnaK is in its high-affinity, ADP-bound state. [9][10]DTT is included to prevent oxidation of cysteine residues.
3. Experimental Procedure (for one buffer condition)
-
Prepare DnaK Dilution Series: In a 96-well plate, perform a serial dilution of DnaK in the chosen buffer (e.g., Buffer B3). Start with a high concentration (e.g., 20 µM) and perform 1:2 dilutions across 11 wells. Leave the 12th well as a "no protein" control.
-
Add Labeled Peptide: To each well of the DnaK dilution series, add an equal volume of fluorescently labeled p5 peptide, diluted in the same buffer to a concentration that is 2x the final desired concentration (typically 5-10 nM). This brings the final volume in each well to the target (e.g., 50 µL) and halves the DnaK concentrations.
-
Equilibrate: Cover the plate, protect it from light, and incubate at room temperature for 30-60 minutes to ensure the binding reaction reaches equilibrium.
-
Measure Fluorescence Polarization: Read the plate on a fluorescence plate reader. Record the millipolarization (mP) values for each well.
-
Repeat: Repeat steps 1-4 for every buffer condition in your matrix.
4. Data Analysis & Interpretation
-
Plot Data: For each buffer condition, plot the mP values against the logarithm of the DnaK concentration.
-
Fit Curve: Fit the resulting sigmoidal curve to a suitable binding isotherm (e.g., a four-parameter variable slope model) using software like GraphPad Prism or an equivalent.
-
Determine Kd: The Kd (dissociation constant) is the concentration of DnaK at which 50% of the peptide is bound. This value will be calculated by the fitting software.
-
Compare Conditions: Summarize the calculated Kd values and the dynamic range (ΔmP = mPmax - mPmin) for each condition in a table.
Table 2: Hypothetical Results from Buffer Screen
| Buffer ID | pH | KCl (mM) | Kd (µM) | ΔmP (Signal Window) | Comments |
|---|---|---|---|---|---|
| A3 | 6.5 | 150 | 1.8 | 110 | Weaker binding. |
| B1 | 7.2 | 50 | 0.9 | 145 | Potential for non-specific interactions. |
| B3 | 7.2 | 150 | 0.45 | 180 | Optimal: Tightest binding, excellent signal. |
| B4 | 7.2 | 250 | 0.8 | 165 | Higher salt weakens affinity. |
| C3 | 7.6 | 150 | 0.52 | 175 | Very good, slightly weaker than pH 7.2. |
| D3 | 8.2 | 150 | 1.1 | 150 | Binding significantly weaker at higher pH. |
-
Conclusion: Based on this hypothetical data, the optimal buffer condition for this p5-DnaK interaction is 25 mM HEPES pH 7.2, 150 mM KCl, 5 mM MgCl₂, 2 mM ADP, 1 mM DTT , as it provides the lowest Kd and the largest signal window. [10]
References
-
Burkholder, W. F., et al. (1996). The chaperone function of DnaK requires the coupling of ATPase activity with substrate binding through residue E171. Proceedings of the National Academy of Sciences, 93(19), 10632-10637. [Link]
-
Russell, R., et al. (1998). Kinetic characterization of the ATPase cycle of the DnaK molecular chaperone. Biochemistry, 37(2), 419-427. [Link]
-
Szabo, A., et al. (1994). The ATP hydrolysis-dependent reaction cycle of the Escherichia coli Hsp70 system DnaK, DnaJ, and GrpE. Proceedings of the National Academy of Sciences, 91(22), 10345-10349. [Link]
-
McCarty, J. S., & Walker, G. C. (1994). The role of ATP in the functional cycle of the DnaK chaperone system. Journal of Biological Chemistry, 269(3), 2139-2144. [Link]
-
Mayer, M. P., Rüdiger, S., & Bukau, B. (2000). Molecular Basis for Interactions of the DnaK Chaperone with Substrates. Biological Chemistry, 381(9-10), 877-885. [Link]
-
Laufen, T., et al. (1999). Interaction of the Hsp70 molecular chaperone, DnaK, with its cochaperone DnaJ. Proceedings of the National Academy of Sciences, 96(10), 5452-5457. [Link]
-
Sekhar, A., et al. (2017). Promiscuous binding by Hsp70 results in conformational heterogeneity and fuzzy chaperone-substrate ensembles. eLife, 6, e24268. [Link]
-
Takeda, S., & Ikeya, T. (2014). Biochemical and structural studies on the high affinity of Hsp70 for ADP. Journal of Biochemistry, 156(5), 267-277. [Link]
-
Rodriguez, F., et al. (2015). Heterogeneous binding of the SH3 client protein to the DnaK molecular chaperone. Proceedings of the National Academy of Sciences, 112(31), 9611-9616. [Link]
-
Han, W., & Christen, P. (2003). Mechanism of the targeting action of DnaJ in the DnaK molecular chaperone system. Journal of Biological Chemistry, 278(21), 19038-19044. [Link]
-
Rüdiger, S., et al. (2009). Accurate Prediction of DnaK-Peptide Binding via Homology Modelling and Experimental Data. PLOS Computational Biology, 5(8), e1000475. [Link]
-
Lee, Y. R., et al. (2018). Substrate Binding Switches the Conformation at the Lynchpin Site in the Substrate-Binding Domain of Human Hsp70 to Enable Allosteric Interdomain Communication. Molecules, 23(3), 528. [Link]
-
Mayer, M. P. (2010). How Hsp70 Molecular Machines Interact with Their Substrates to Mediate Diverse Physiological Functions. Journal of Biological Chemistry, 285(37), 28317-28323. [Link]
Sources
- 1. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 2. Promiscuous binding by Hsp70 results in conformational heterogeneity and fuzzy chaperone-substrate ensembles | eLife [elifesciences.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How Hsp70 Molecular Machines Interact with Their Substrates to Mediate Diverse Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of ATP in the functional cycle of the DnaK chaperone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Mechanism of the targeting action of DnaJ in the DnaK molecular chaperone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Biochemical and structural studies on the high affinity of Hsp70 for ADP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Kinetics of ATP Hydrolysis: p5 Peptide vs. Unfolded Protein Substrates
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Hsp70/DnaK Chaperone Systems
Executive Summary
In the study of molecular chaperones, particularly the Hsp70 (DnaK) family, the kinetics of ATP hydrolysis serve as the primary readout for chaperone function. The "p5" peptide (CLLLSAPRR ) has emerged as the industry-standard ligand for benchmarking these kinetics.
This guide compares the ATP hydrolysis kinetics of Hsp70 systems when stimulated by the p5 peptide versus full-length unfolded proteins (e.g., RCMLA, denatured luciferase). While unfolded proteins represent the physiological substrate, p5 offers a reductionist, high-affinity control that isolates the allosteric coupling mechanism between the Substrate Binding Domain (SBD) and the Nucleotide Binding Domain (NBD).
Key Takeaway: p5 stimulates ATPase activity (~8–10 fold) by mimicking the hydrophobic core of misfolded proteins. However, it lacks the steric bulk and multi-site binding potential of full-length unfolded proteins, which can alter the "dwell time" and co-chaperone (DnaJ/Hsp40) synergy.
Mechanistic Background: The ATPase Cycle
To interpret the kinetics, one must understand the allosteric "switch" mechanism of Hsp70.
-
Basal State (No Substrate): Hsp70 hydrolyzes ATP very slowly (
). The NBD and SBD are often docked, but the communication is idle. -
Stimulated State (Substrate Bound): Binding of a hydrophobic ligand (p5 or unfolded protein) to the SBD triggers a conformational change. This signal is transmitted to the NBD, accelerating the rate-limiting step of ATP hydrolysis.
-
The "p5" Advantage: p5 is a short, hydrophobic peptide selected from a library (originally derived from Vesicular Stomatitis Virus or synthetic screens) for its exceptionally high affinity (
) to DnaK-ADP. It bypasses the complexity of protein aggregation, providing a clean kinetic signal.
Pathway Visualization: Allosteric Stimulation
Figure 1: The Hsp70 ATPase cycle. Substrate binding (p5 or unfolded protein) accelerates the hydrolysis step, converting the chaperone to a high-affinity "hold" state.
Comparative Kinetics Data
The following table summarizes the kinetic parameters of E. coli DnaK. Note that p5 provides a robust stimulation, but full physiological turnover often requires the co-chaperone DnaJ.
| Parameter | Basal (No Substrate) | With p5 Peptide ( | With Unfolded Protein (RCMLA*) |
| Hydrolysis Rate ( | |||
| Fold Stimulation | 1.0x (Reference) | 8x – 10x | 5x – 8x |
| Affinity ( | N/A | High ( | Variable (Heterogeneous) |
| Affinity ( | N/A | Very High ( | High (Stable Complex) |
| Role of DnaJ (Hsp40) | Minimal effect alone | Synergistic ( | Essential for targeting |
*RCMLA: Reduced Carboxymethylated
Critical Analysis:
-
p5 vs. RCMLA: p5 often stimulates higher intrinsic ATPase activity than some bulk unfolded proteins because it is small and can saturate the binding site rapidly without steric hindrance. Unfolded proteins may aggregate or bind in non-productive registers, leading to slightly lower apparent
in pure kinetic assays. -
The "Trap": Relying solely on p5 can be misleading in drug discovery. Some inhibitors block the "lid closure" required for large proteins but may not block p5 binding. Therefore, dual-screening is recommended.
Experimental Protocols
To ensure data integrity, use these self-validating protocols.
Protocol A: Single-Turnover ATPase Assay (Radioactive)
Best for: Precise determination of
-
Complex Formation: Incubate DnaK (
) with ( ) on ice for 30 min to form the DnaK-ATP complex. -
Purification (Optional): Run through a MicroSpin G-25 column to remove free ATP (isolates the single turnover complex).
-
Reaction Trigger:
-
Mix DnaK-ATP complex with Buffer A (Control).
-
Mix with Buffer A + p5 Peptide (
saturating). -
Mix with Buffer A + RCMLA (
).
-
-
Sampling: At
min, quench aliquots into Formic Acid. -
Separation: Spot on PEI-Cellulose TLC plates. Develop in
LiCl/1 M Formic Acid. -
Quantification: Expose to phosphor screen. Calculate ratio of ADP/(ATP+ADP). Fit to mono-exponential decay
.
Protocol B: Steady-State ATPase Assay (Malachite Green)
Best for: High-throughput screening (HTS) of drugs.
-
Reagent Prep: Prepare Malachite Green reagent (molybdate/malachite green in HCl).
-
Assay Mix:
-
Buffer: 50 mM HEPES-KOH (pH 7.6), 100 mM KCl, 10 mM
. -
DnaK:
. -
DnaJ (Optional):
(for synergistic assay).
-
-
Substrate Addition:
-
Well A: Buffer only (Background).
-
Well B: p5 Peptide (
). -
Well C: Unfolded Luciferase (
).
-
-
Start: Add ATP (
). Incubate at 30°C for 60 min. -
Stop/Read: Add Malachite Green reagent. Incubate 5 min. Read Absorbance at 620 nm.
-
Validation: Use a standard curve of inorganic phosphate (
) to convert OD to .
Experimental Workflow Diagram
Figure 2: Experimental workflow for comparative kinetic assays.
Implications for Drug Development
When developing Hsp70 inhibitors (e.g., for cancer or neurodegeneration), the choice of substrate affects the "hit" profile:
-
p5-Competitors: Molecules that displace p5 will competitively inhibit the ATPase stimulation. These target the SBD-
subdomain. -
Allosteric Inhibitors: Molecules that bind the NBD or the NBD-SBD linker may show inhibition regardless of whether p5 or RCMLA is used.
-
Recommendation: Use p5 peptide for primary HTS (high reproducibility, low noise). Use Unfolded Proteins for secondary validation to ensure the inhibitor works in a sterically complex physiological context.
References
-
Mayer, M. P., et al. (2000). "Intragenic suppressors of Hsp70 mutants: Interplay between the ATPase- and peptide-binding domains." Proceedings of the National Academy of Sciences (PNAS).
-
McCarty, J. S., et al. (1995). "The role of ATP in the functional cycle of the DnaK chaperone system." Journal of Molecular Biology.
-
BenchChem Application Note. (2025). "Application Notes and Protocols for Utilizing p5 Peptide in a DnaK ATPase Activity Assay."
-
Vogel, M., et al. (2006). "The nucleotide exchange factor GrpE mediates conformational changes in the ATPase domain of DnaK." Molecular Cell.
-
Chang, L., et al. (2008). "Structure of the substrate binding domain of the thermophilic structural homolog of Hsp70." Biochemistry.
A Senior Application Scientist's Guide to the Binding Affinity of p5 Peptide and its Analogs to the DnaK Chaperone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the binding affinity of the p5 peptide and other model substrates to the bacterial Hsp70 chaperone, DnaK. A comprehensive understanding of the molecular interactions governing this binding is pivotal for advancements in cellular stress response research and the strategic development of novel therapeutics targeting bacterial chaperone systems. This document synthesizes key quantitative binding data from peer-reviewed literature, outlines detailed experimental protocols for measuring these interactions, and provides visual representations of the underlying biochemical processes.
The Critical Role of DnaK in Bacterial Proteostasis and as a Therapeutic Target
The DnaK chaperone system, the bacterial counterpart to the eukaryotic Hsp70 machinery, is a cornerstone of cellular protein quality control. It plays a crucial role in the proper folding of newly synthesized polypeptides, the refolding of stress-denatured proteins, and the prevention of protein aggregation. This function is orchestrated through an ATP-dependent cycle of substrate binding and release. The transient interaction of DnaK with exposed hydrophobic segments of unfolded or misfolded proteins is the lynchpin of this activity. Consequently, the substrate-binding domain of DnaK has emerged as a compelling target for the development of novel antimicrobial agents that aim to disrupt bacterial proteostasis.
The p5 peptide, among others, has been instrumental as a model substrate for elucidating the intricacies of DnaK's substrate recognition and binding mechanism. A quantitative understanding of its binding affinity, represented by the dissociation constant (Kd), provides a benchmark for evaluating the potency of potential inhibitors and for dissecting the structure-activity relationships of DnaK-substrate interactions.
Quantitative Comparison of DnaK-Peptide Binding Affinities
The binding affinity of various peptides to DnaK has been characterized using a range of biophysical techniques. The following table summarizes the reported dissociation constants (Kd) for the p5 peptide and the widely studied model peptide NRLLLTG. It is crucial to note that the binding affinity of peptides to DnaK is exquisitely sensitive to the nucleotide-bound state of the chaperone, with the ADP-bound state exhibiting significantly higher affinity than the ATP-bound state.
| Ligand/Peptide | Peptide Sequence | DnaK State | Dissociation Constant (Kd) | Experimental Method |
| p5 Ligand | Not Specified | Not Specified | 426 nM (0.426 µM) | Fluorescence Polarization[1] |
| p5 peptide | CLLLSAPRR | ADP-bound | Not explicitly found | Referenced as a substrate[2] |
| NRLLLTG Peptide | NRLLLTG | ADP-bound | ~0.1 µM - 1.64 µM | Fluorescence Polarization, ITC, SPR[3] |
| NRLLLTG Peptide | NRLLLTG | Not Specified | 1.5 ± 0.3 mM | Isothermal Titration Calorimetry[1] |
Note: The wide range in reported Kd values for the NRLLLTG peptide reflects the different nucleotide-bound states of the chaperone and the specific experimental conditions. The significantly higher Kd value obtained by ITC in one study was determined using a truncated version of the DnaK substrate-binding domain, which may account for the difference in affinity.
The DnaK Chaperone Cycle: An Allosteric Engine for Substrate Binding and Release
The binding and release of substrate peptides like p5 are intricately regulated by the DnaK chaperone cycle, which is allosterically controlled by ATP binding and hydrolysis. The co-chaperones DnaJ and GrpE are essential for the efficiency of this cycle.
Caption: The DnaK Chaperone Cycle.
In its ATP-bound state, DnaK has a low affinity for substrates. The binding of an unfolded polypeptide, in concert with the co-chaperone DnaJ, stimulates ATP hydrolysis. This conversion to the ADP-bound state induces a conformational change in DnaK, trapping the substrate with high affinity. The subsequent exchange of ADP for ATP, facilitated by the nucleotide exchange factor GrpE, reverts DnaK to its low-affinity state, leading to the release of the substrate, which can then proceed with folding.
Experimental Protocols for Quantifying DnaK-Peptide Binding
Accurate and reproducible measurement of binding affinities is paramount for comparative studies. The following sections provide detailed, step-by-step methodologies for three widely used techniques to quantify DnaK-peptide interactions: Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
Fluorescence Polarization (FP) Assay
FP is a homogeneous technique that measures the change in the rotational motion of a fluorescently labeled peptide upon binding to a larger protein like DnaK. It is a robust and sensitive method for determining Kd values.[4][5][6][7]
Caption: Fluorescence Polarization Experimental Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Synthesize or procure a fluorescently labeled version of the p5 peptide (e.g., FITC-CLLLSAPRR). Prepare a stock solution (e.g., 1 µM) in the assay buffer.
-
Purify DnaK protein to >95% purity. Prepare a concentrated stock solution (e.g., 100 µM) in the assay buffer.
-
Prepare the assay buffer: 25 mM HEPES pH 7.2, 150 mM KCl, 10 mM MgCl₂, and 2 mM ADP to ensure DnaK is in its high-affinity state.[3]
-
-
Assay Procedure:
-
Perform a serial dilution of the DnaK protein in the assay buffer.
-
In a black, flat-bottom 96-well plate, add a fixed concentration of the fluorescently labeled p5 peptide (e.g., 5 nM final concentration).
-
Add the varying concentrations of DnaK to the wells. Include a control with only the labeled peptide.
-
Incubate the plate at room temperature for 10-30 minutes to allow the binding to reach equilibrium.[3]
-
Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 520 nm emission for FITC).
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the concentration of DnaK.
-
Fit the resulting sigmoidal curve to a one-site binding model using non-linear regression analysis to determine the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][9][10][11][12]
Caption: Isothermal Titration Calorimetry Experimental Workflow.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a solution of unlabeled p5 peptide at a concentration approximately 10-fold higher than the DnaK concentration (e.g., 400 µM).[8]
-
Prepare a solution of purified DnaK at a concentration of approximately 40 µM.[8]
-
Crucially, both the DnaK and peptide solutions must be in the exact same buffer to minimize heats of dilution. Dialyze both samples against the same buffer reservoir (e.g., 25 mM HEPES pH 7.2, 150 mM KCl, 10 mM MgCl₂, 2 mM ADP).
-
Thoroughly degas both solutions before use.
-
-
ITC Experiment:
-
Load the DnaK solution into the sample cell of the ITC instrument.
-
Load the p5 peptide solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections (e.g., 2 µL each) of the peptide into the DnaK solution, allowing the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection to generate a binding isotherm (heat change per mole of injectant versus molar ratio).
-
Fit the binding isotherm to a suitable binding model (e.g., one set of sites) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated from these values.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique for monitoring biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to an immobilized partner (the ligand). This allows for the determination of both kinetic parameters (association rate constant, kon, and dissociation rate constant, koff) and the equilibrium dissociation constant (Kd).[13][14][15][16][17]
Caption: Surface Plasmon Resonance Experimental Workflow.
Step-by-Step Protocol:
-
Immobilization of DnaK:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of DnaK in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to promote covalent immobilization via primary amines.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Interaction Analysis:
-
Prepare a series of dilutions of the p5 peptide in a suitable running buffer (e.g., 25 mM HEPES pH 7.2, 150 mM KCl, 10 mM MgCl₂, 2 mM ADP, 0.005% P20 surfactant).
-
Inject the different concentrations of the p5 peptide over the immobilized DnaK surface for a defined period to monitor the association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
Between peptide injections, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove all bound peptide and prepare the surface for the next injection.
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram (response units vs. time).
-
Fit the association and dissociation curves for each peptide concentration to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (Kd) can then be calculated as the ratio of koff/kon.
-
Conclusion
The interaction between the p5 peptide and the DnaK chaperone is a critical model system for understanding the fundamental mechanisms of protein folding and for the development of novel antimicrobial agents. This guide has provided a comparative analysis of the binding affinities of p5 and other model peptides to DnaK, contextualized within the allosteric chaperone cycle. The detailed experimental protocols for Fluorescence Polarization, Isothermal Titration Calorimetry, and Surface Plasmon Resonance offer a practical framework for researchers to quantitatively assess these interactions in their own laboratories. A thorough understanding and application of these techniques will undoubtedly contribute to the advancement of this important field of research.
References
-
Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology, 1(1), 1-15. [Link]
-
Baldea, I., et al. (2010). Development of Fluorescence Polarization Assays for the Molecular Chaperone Hsp70 Family Members: Hsp72 and DnaK. Assay and Drug Development Technologies, 8(2), 193-203. [Link]
-
protocols.io. (2025). Isothermal Titration Calorimetry ITC. [Link]
-
Nanomicrospheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
Smock, R. G., et al. (2010). Conserved, Disordered C Terminus of DnaK Enhances Cellular Survival upon Stress and DnaK in Vitro Chaperone Activity. Journal of Biological Chemistry, 285(46), 35939-35947. [Link]
-
protocols.io. (2019). Binding kinetics of DNA-protein interaction using surface plasmon resonance. [Link]
-
Lassam, G., et al. (1999). Investigation of the interaction between DnaK and DnaJ by surface plasmon resonance spectroscopy. Journal of Molecular Biology, 289(5), 1205-1215. [Link]
-
Lanooij, J., & Smakowska-Luzan, E. (2024). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Methods in Molecular Biology, 2731, 295-310. [Link]
-
University of York. Surface plasmon resonance. [Link]
-
Gomes, P., & Andreu, D. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of Immunological Methods, 259(1-2), 217-230. [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]
-
Semantic Scholar. Investigation of the interaction between DnaK and DnaJ by surface plasmon resonance spectroscopy. [Link]
-
Mayer, M. P., et al. (2000). Multistep mechanism of substrate binding determines chaperone activity of Hsp70. Biological Chemistry, 381(9-10), 877-885. [Link]
-
Yale University. Isothermal Titration Calorimetry of Protein-Protein Interactions. [Link]
-
ResearchGate. A, crystal structure of DnaK-(389-607) bound to NR peptide. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Conserved, Disordered C Terminus of DnaK Enhances Cellular Survival upon Stress and DnaK in Vitro Chaperone Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of Fluorescence Polarization Assays for the Molecular Chaperone Hsp70 Family Members: Hsp72 and DnaK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 8. protocols.io [protocols.io]
- 9. Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 11. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 12. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 13. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 14. Investigation of the interaction between DnaK and DnaJ by surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. path.ox.ac.uk [path.ox.ac.uk]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. semanticscholar.org [semanticscholar.org]
Benchmarking DnaK-p5 Affinity: A Technical Guide to Reproducibility
Executive Summary
The quantification of binding affinity (
This variance is not merely experimental error; it reflects the dynamic allostery of DnaK . The chaperone exists in a conformational equilibrium between an ATP-bound (open lid, low affinity) and ADP-bound (closed lid, high affinity) state.[1] Techniques that require surface immobilization (SPR) or fluorescent labeling (FA) can inadvertently shift this equilibrium or sterically hinder the lid mechanism.
This guide provides a rigorous comparison of these methods, identifying the specific artifacts inherent to each, and establishes a self-validating protocol for obtaining reproducible
Part 1: The Challenge of Hsp70 Allostery
To measure DnaK binding is to measure a moving target. The DnaK chaperone cycle involves a bidirectional communication between the N-terminal Nucleotide Binding Domain (NBD) and the C-terminal Substrate Binding Domain (SBD).
-
The Trap: In the ATP state, the dissociation rate (
) is extremely fast, often exceeding the time resolution of standard assays. In the ADP state, the helical lid closes, trapping the peptide. -
The Artifact: Any technique that restricts the motion of the helical lid (e.g., random amine coupling in SPR) or alters the electrostatics of the binding cleft (e.g., charged fluorophores in FA) will yield a non-native
.
Visualization: The DnaK Allosteric Measurement Window
The following diagram illustrates where each technique intersects with the DnaK chaperone cycle and where artifacts are introduced.
Figure 1: Intersection of biophysical techniques with the DnaK allosteric cycle. Note that SPR often captures kinetic on-rates, while FA and ITC are better suited for equilibrium affinity in the ADP state.
Part 2: Comparative Analysis of Techniques
The following table synthesizes performance data for DnaK binding to p5-like peptides (e.g., NRLLLTG).
| Feature | Fluorescence Anisotropy (FA) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Readout | Rotational Diffusion (Equilibrium) | Heat ( | Mass/Refractive Index (Kinetics) |
| Typical | 0.2 – 0.5 µM (Tightest) | 1.0 – 2.0 µM (Looser) | Variable (Orientation dependent) |
| Sample Consumption | Low (< 100 µL, nM range) | High (> 300 µL, µM range) | Low (if regeneration works) |
| Key Artifact | Fluorophore Interference: N-terminal FITC/FAM can interact with the SBD cleft, artificially enhancing affinity [1]. | Oligomerization: High protein conc. required can lead to DnaK self-association. | Surface Sterics: Amine coupling often kills the "lid" movement. |
| Throughput | High (96/384 well) | Low (1 sample/hour) | Medium |
| Recommendation | Gold Standard for Screening | Validation Only | Kinetics Only |
Why the Discrepancy?
-
FA vs. ITC: FA typically reports tighter binding (lower
) than ITC. This is often because the fluorophore (e.g., Fluorescein) bears a negative charge or hydrophobic ring that interacts favorably with the DnaK binding cleft, acting as an "anchor" [1]. -
ITC vs. SPR: ITC measures binding in solution, allowing full conformational freedom. SPR immobilizes one partner. If DnaK is immobilized via random amine coupling, a significant fraction of the population may be locked in a conformation that cannot close the lid, resulting in an artificially weak
.
Part 3: Validated Protocols
To ensure scientific integrity, we utilize a Dual-Method Validation Strategy . We use FA for high-throughput determination and ITC for label-free validation of the "true" thermodynamic constant.
Protocol A: Fluorescence Anisotropy (The Workhorse)
Best for: Routine
1. Reagent Preparation:
-
Buffer: 25 mM HEPES-KOH (pH 7.6), 100 mM KCl, 10 mM MgCl₂, 0.05% Tween-20.
-
Critical: Include 1 mM ADP to lock DnaK in the high-affinity state. Without ADP, you are measuring a mixed population.
-
-
Probe: N-terminally labeled 5-FAM-p5 peptide. Concentration fixed at 20 nM .
-
Note: Keep probe concentration
of the expected to satisfy the quadratic binding regime.
-
-
Protein: DnaK (Full Length), serially diluted (0 µM to 10 µM).
2. Workflow:
-
Dispense 20 µL of 2x DnaK serial dilutions into a black 384-well non-binding plate.
-
Dispense 20 µL of 2x FAM-p5 probe into all wells.
-
Equilibration: Incubate at 25°C for 4 hours .
-
Why? DnaK-ADP association is slow (
). Short incubation (< 1 hr) results in non-equilibrium data and underestimates affinity [2].
-
-
Measurement: Read Anisotropy (
) (Ex: 485nm, Em: 535nm).
3. Data Analysis:
Fit data to a single-site binding model accounting for ligand depletion (Morrison Equation) if
Protocol B: Isothermal Titration Calorimetry (The Validator)
Best for: Confirming FA results without labeling artifacts.
1. Reagent Preparation:
-
Buffer: Exact match to FA buffer (minus Tween-20 if possible to reduce noise, but keep ADP).
-
Cell: DnaK (20-30 µM). Note: High concentration risks oligomerization; ensure DnaK is monomeric via SEC prior to use.
-
Syringe: p5 peptide (200-300 µM).
2. Workflow:
-
Perform 19 injections of 2 µL each at 25°C.
-
Control: Titrate peptide into buffer alone to measure heat of dilution. Subtract this from the DnaK run.
-
Analysis: Fit to One-Set-of-Sites model.
-
Success Metric: N (stoichiometry) should be
. If , your DnaK preparation contains inactive protein (likely aggregated).
-
Part 4: Experimental Decision Tree
Use this logic flow to select the correct technique for your specific DnaK-p5 question.
Figure 2: Decision matrix for selecting the optimal binding assay based on peptide properties and data requirements.
References
-
BenchChem. (2025).[2][3] A Comparative Guide to p5 Ligand and NRLLLTG Peptide Binding to the DnaK Chaperone. Retrieved from
-
Pellecchia, M., et al. (2000). The solution structure of the bacterial HSP70 chaperone protein domain DnaK(393–507) in complex with the peptide NRLLLTG. Proceedings of the National Academy of Sciences. Retrieved from
-
Mayer, M. P., et al. (2000). Multistep mechanism of substrate binding determines chaperone activity of Hsp70. Nature Structural Biology. Retrieved from
-
Clerico, E. M., et al. (2009). Accurate Prediction of DnaK-Peptide Binding via Homology Modelling and Experimental Data. PLOS Computational Biology. Retrieved from
-
Reichert Technologies. (2018). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Retrieved from
Sources
Safety Operating Guide
A Guide to the Safe Disposal of p5 Ligand Acetate for DnaK and DnaJ Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proper handling and disposal procedures for p5 ligand acetate, a nonapeptide used as a high-affinity ligand for DnaK and DnaJ chaperone proteins. Adherence to these protocols is essential for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This document is designed to be a primary resource for operational guidance, grounded in established principles of chemical safety and waste management.
Understanding the Compound: p5 Ligand and its Acetate Salt
The p5 ligand is a synthetic nonapeptide that mimics a primary binding site for the DnaK/DnaJ chaperone system, which is crucial for protein folding and homeostasis in bacteria.[1][2] In research settings, it is often supplied as an acetate salt to improve its stability and solubility. While the peptide itself is not generally considered hazardous, proper disposal is a critical component of responsible laboratory practice. The absence of a specific Safety Data Sheet (SDS) for "p5 Ligand for Dnak and DnaJ acetate" necessitates a conservative approach to its disposal, aligning with guidelines for non-hazardous chemical waste.
Core Principles of Laboratory Waste Management
The foundational principle of laboratory waste management is the segregation of waste streams to prevent chemical incompatibilities and to ensure that hazardous materials are disposed of in a specialized manner.[3][4] For a compound like p5 ligand acetate, which is not classified as acutely hazardous, the primary goal is to prevent its release into the environment and to ensure that it does not contaminate general waste streams.[5]
Personal Protective Equipment (PPE) and Safe Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure and ensures a safe working environment.
Recommended PPE:
-
Safety Glasses or Goggles: To protect the eyes from potential splashes of solutions containing the peptide.
-
Latex or Nitrile Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin from contamination.
All handling of the solid p5 ligand acetate or its solutions should be conducted in a well-ventilated area. A chemical fume hood is recommended if there is a potential for aerosolization.
Step-by-Step Disposal Protocol for p5 Ligand Acetate
The following step-by-step protocol outlines the recommended procedure for the disposal of p5 ligand acetate from a laboratory setting. This process is designed to be self-validating by ensuring that all waste is properly contained, labeled, and directed to the appropriate disposal stream.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with p5 ligand acetate, such as weighing papers, pipette tips, and empty vials, in a designated, leak-proof container.
-
This container should be clearly labeled as "Non-Hazardous Laboratory Waste" and should specify "p5 Ligand Acetate Waste."[6]
-
-
Aqueous Solutions:
-
Collect all aqueous solutions containing p5 ligand acetate in a separate, sealed, and clearly labeled container.
-
The label should read "Aqueous Non-Hazardous Waste" and include "p5 Ligand Acetate."
-
Do not mix with organic solvent waste.
-
Step 2: Decontamination of Glassware
-
Thoroughly rinse all glassware that has come into contact with p5 ligand acetate with a suitable solvent (e.g., deionized water).
-
The initial rinsate should be collected and disposed of as aqueous non-hazardous waste.
-
Subsequent rinses can typically be disposed of down the drain with copious amounts of water, in accordance with institutional guidelines for non-hazardous liquid waste.[7]
Step 3: Final Disposal Pathway
-
Once the designated waste containers are full, they should be securely sealed.
-
Follow your institution's specific procedures for the collection of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office or the designated waste management provider.
-
Under no circumstances should p5 ligand acetate waste be disposed of in the regular trash or poured down the sink without following the appropriate dilution and institutional guidelines.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of p5 ligand acetate.
Caption: Disposal workflow for p5 Ligand Acetate.
Quantitative Data Summary
| Parameter | Value/Information | Source(s) |
| Compound Type | Nonapeptide acetate salt | |
| Assumed Hazard Class | Non-hazardous chemical waste | [8] |
| Primary Disposal Route | Institutional chemical waste stream | [3] |
| PPE Requirement | Safety glasses, gloves, lab coat | General Lab Safety |
Conclusion: A Commitment to Safety and Compliance
The proper disposal of p5 ligand acetate is a straightforward yet critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of waste segregation, proper labeling, and utilizing the designated institutional waste streams, researchers can ensure the safe and compliant management of this compound. This proactive approach to waste disposal not only protects laboratory personnel and the environment but also upholds the high standards of scientific integrity and operational excellence.
References
-
MOLECULAR CHAPERONES DNAK AND DNAJ SHARE PREDICTED BINDING SITES ON MOST PROTEINS IN THE E. COLI PROTEOME - PMC. (n.d.). Retrieved from [Link]
-
The DnaK/DnaJ Chaperone System Enables RNA Polymerase-DksA Complex Formation in Salmonella Experiencing Oxidative Stress | mBio - ASM Journals - American Society for Microbiology. (n.d.). Retrieved from [Link]
-
The DnaK/DnaJ Chaperone System Enables RNA Polymerase-DksA Complex Formation in Salmonella Experiencing Oxidative Stress - PMC. (n.d.). Retrieved from [Link]
-
The power stroke of the DnaK/DnaJ/GrpE molecular chaperone system - PubMed. (1997). Retrieved from [Link]
-
Comparison of DnaK System Regulation - MPI for Medical Research. (n.d.). Retrieved from [Link]
-
Laboratory Safety Guidelines for Peptide Handling - Biovera Research. (2024). Retrieved from [Link]
-
Uranyl Acetate & Uranyl Nitrate | Office of Research Safety | The George Washington University. (n.d.). Retrieved from [Link]
-
VIII. Disposal Procedures for Non Hazardous Waste | SFA. (n.d.). Retrieved from [Link]
-
Sodium Acetate MATERIAL SAFETY DATA SHEET - West Liberty University. (2005). Retrieved from [Link]
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
-
Non-Hazardous Laboratory Waste - Department of Biology, University of York. (n.d.). Retrieved from [Link]
-
Laboratory waste - | Staff Portal - Karolinska Institutet. (2025). Retrieved from [Link]
-
Sodium Acetate - Bulk Salt - 100 g - SAFETY DATA SHEET. (2025). Retrieved from [Link]
-
Uranyl Acetate. (n.d.). Retrieved from [Link]
-
Safety Data Sheet Sodium acetate Revision 4, Date 22 Mar 2022 - Redox. (2025). Retrieved from [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. The DnaK/DnaJ Chaperone System Enables RNA Polymerase-DksA Complex Formation in Salmonella Experiencing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. biovera.com.au [biovera.com.au]
- 6. agilent.com [agilent.com]
- 7. sfasu.edu [sfasu.edu]
- 8. Non-Hazardous Laboratory Waste - Department of Biology, University of York [york.ac.uk]
Definitive Guide to Personal Protective Equipment for Handling p5 Ligand for DnaK and DnaJ Acetate
A Senior Application Scientist's Protocol for Ensuring Researcher Safety and Experimental Integrity
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling p5 Ligand for DnaK and DnaJ acetate. As a peptide-based compound, this ligand requires meticulous handling to protect personnel from potential hazards and to maintain the integrity of the substance for reliable experimental outcomes. This guide is built on the foundational principle of proactive risk mitigation, synthesizing established safety standards with practical, field-proven insights.
Hazard Assessment: Understanding the Compound
The p5 Ligand for DnaK and DnaJ acetate is a nonapeptide that acts as a high-affinity ligand for the molecular chaperones DnaK and DnaJ.[][2][3] It is typically supplied as a lyophilized (freeze-dried) white powder, which presents the primary physical hazard: the potential for aerosolization and inhalation.[4][5]
While a specific, comprehensive toxicology report for this novel peptide is not widely published, all research peptides should be handled with a degree of caution. The potential risks are categorized as follows:
-
Chemical Hazards : The toxicological properties of many research peptides are not fully investigated.[6] Therefore, the compound should be treated as potentially hazardous upon skin contact, ingestion, or inhalation.[7][8] Some peptides may cause skin and eye irritation or allergic reactions.[7][8]
-
Physical Hazards : As a fine, lyophilized powder, the ligand can easily become airborne during handling, such as weighing or transfer.[4][6] This increases the risk of inadvertent inhalation.
-
Biological Hazards : Although a synthetic peptide, its high affinity for essential molecular chaperones like DnaK and DnaJ means its biological activity is significant.[][2] The consequences of accidental exposure are unknown, necessitating a cautious approach.[8]
Given these factors, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) and the use of appropriate controls to minimize exposure to hazardous chemicals.[9][10]
The Hierarchy of Controls: A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is the final line of defense. It must be used in conjunction with more effective engineering and administrative controls.
-
Elimination/Substitution : Not applicable in this research context.
-
Engineering Controls : These are the most critical for mitigating risks associated with peptide powders.
-
Administrative Controls :
-
Designated Work Area : Confine all handling of the peptide to a specific, clearly marked area of the lab.[13]
-
Training : All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).[9][14]
-
Safe Work Practices : Minimize the creation of dust. Do not work alone when handling hazardous materials.[11]
-
Core Personal Protective Equipment (PPE) Requirements
The minimum PPE for any work in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[15] The following table details the specific PPE required for handling the p5 ligand.
| Task / Scenario | Required Personal Protective Equipment (PPE) | Rationale |
| Handling Lyophilized Powder (Weighing, Aliquoting, Reconstituting) | Primary: • Nitrile Gloves (double-gloving recommended)• Full-Length Lab Coat with Cuffed Sleeves• Chemical Splash GogglesSecondary (within Fume Hood): • Disposable Gown/Sleeves (optional, for high-quantity work) | Protection against: • Dermal Contact: Prevents skin absorption of the potent peptide.[16] Nitrile offers good chemical resistance.[7]• Inhalation: Goggles protect eyes from airborne powder. All powder handling must occur in a fume hood.[8]• Contamination: Protects personal clothing and prevents carrying contaminants outside the lab.[14] |
| Handling Stock & Diluted Solutions | Primary: • Nitrile Gloves• Full-Length Lab Coat• Safety Glasses with Side Shields | Protection against: • Dermal Contact & Splashes: Reduces risk from accidental spills or splashes during pipetting or transfers.[15][16] Safety glasses are sufficient when the risk of aerosolized powder is eliminated.[15] |
| Emergency Spill Cleanup | Primary: • Chemical-Resistant Gloves (Nitrile)• Lab Coat or Gown• Chemical Splash GogglesSecondary (if significant powder spill): • Respiratory Protection (Consult EHS for appropriate type, e.g., N95) | Protection against: • High-Concentration Exposure: Provides robust protection during cleanup of potentially high concentrations of the material.[17] Respiratory protection may be necessary to prevent inhalation of disturbed powder.[4] |
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely managing the p5 ligand from receipt to disposal.
Caption: Workflow for handling p5 Ligand acetate from receipt to disposal.
Operational Protocol: Weighing and Reconstituting Lyophilized Peptide
This protocol minimizes aerosol generation and ensures accurate, safe preparation of a stock solution.
Prerequisites:
-
A certified chemical fume hood is operational.
-
All required PPE is correctly donned.
-
A designated hazardous chemical waste container is accessible.
-
The manufacturer's SDS has been reviewed for specific handling instructions.
Procedure:
-
Preparation : Before opening, allow the sealed vial of lyophilized p5 ligand to equilibrate to room temperature inside a desiccator.[5] This prevents condensation from forming on the powder, which can affect its stability and weighing accuracy.
-
Workspace Setup : Place all necessary equipment (spatula, weigh paper/boat, microcentrifuge tubes, pipettors, solvent) inside the fume hood on a decontaminated surface.
-
Tare the Balance : If the analytical balance is not inside the hood, carefully place a tared weigh boat on the balance, note the value, and return it to the fume hood. Alternatively, use an anti-static weigh boat.
-
Dispense Powder : Inside the fume hood, carefully open the vial. Use a clean spatula to gently tap out the desired amount of powder onto the weigh boat. Avoid any scooping motions that could generate dust. Close the primary vial immediately.
-
Weighing : Re-weigh the boat to determine the mass of the peptide.
-
Transfer : Carefully transfer the powder into an appropriately sized, sterile microcentrifuge tube.
-
Reconstitution : Using a calibrated pipette, add the calculated volume of the appropriate sterile solvent (e.g., sterile water, buffer) as recommended by the supplier or experimental protocol. Add the solvent slowly down the side of the tube to avoid splashing the powder.[18]
-
Dissolution : Close the tube cap securely. Gently vortex or invert the tube until the peptide is fully dissolved. Sonication may be used cautiously if dissolution is difficult, but avoid excessive heating.[5]
-
Labeling and Storage : Clearly label the stock solution with the peptide name, concentration, date, and your initials.[13] Store according to the manufacturer's guidelines, typically in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13][18]
Emergency Procedures
Skin Contact:
-
Immediately remove contaminated clothing and gloves.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.[13]
-
Seek medical attention if irritation or other symptoms develop.[8]
Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[13]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Inhalation:
Spill:
-
Minor Spill (in fume hood): Absorb liquids with a chemical absorbent pad. For powders, gently cover with a damp paper towel to avoid raising dust, then wipe up. Decontaminate the area and dispose of all materials in the hazardous chemical waste container.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean it up without proper training and equipment.
Disposal Plan
All materials that have come into contact with the p5 Ligand for DnaK and DnaJ acetate must be treated as hazardous chemical waste.[6]
-
Waste Segregation : Do not mix this waste with regular trash or biohazardous waste.
-
Collection : All contaminated items, including gloves, pipette tips, weigh boats, tubes, and excess solution, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[6][13]
-
Disposal : The container must be kept closed when not in use. Follow your institution's EHS protocols for scheduling a hazardous waste pickup.[13] Never pour peptide solutions down the drain.[13]
By adhering to these rigorous safety protocols, researchers can confidently handle p5 Ligand for DnaK and DnaJ acetate, ensuring both personal safety and the generation of high-quality, reproducible scientific data.
References
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.).
- Are there any safety concerns when handling peptide substrates? - Blog - Biorunstar. (n.d.).
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (n.d.).
- School Chemistry Laboratory Safety Guide - CDC. (n.d.).
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (n.d.).
- Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). (n.d.).
- Laboratory Safety Guidance - OSHA.gov. (n.d.).
- Laboratory Safety Guidelines for Peptide Handling - Biovera Research. (n.d.).
- Peptide Synthesis for Beginners - Peptide Primers. (n.d.).
- Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. (2012). Journal of Visualized Experiments.
- Proper Disposal of HCV Peptide (257-266): A Guide for Laboratory Professionals - Benchchem. (n.d.).
- Sodium Acetate MATERIAL SAFETY DATA SHEET - West Liberty University. (2005).
- Material Safety Data Sheet. (2021). Peptide Institute, Inc.
- Peptide Stability: Guidelines and SOPs for Handling and Storage - BioLongevity Labs. (n.d.).
- p5 Ligand for Dnak and DnaJ acetate - (CAS 2803415-96-3) - Peptides - BOC Sciences. (n.d.).
- p5 Ligand for Dnak and DnaJ | HSP - MedchemExpress.com. (n.d.).
- p5 Ligand for Dnak and and DnaJ - Aapptec Peptides. (n.d.).
- Handling and Storage Guidelines for Peptides - Bachem. (n.d.).
Sources
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- 3. peptide.com [peptide.com]
- 4. peptide.co.jp [peptide.co.jp]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biorunstar.com [biorunstar.com]
- 8. biovera.com.au [biovera.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
